Product packaging for Methyl acetate(Cat. No.:CAS No. 79-20-9)

Methyl acetate

Cat. No.: B129702
CAS No.: 79-20-9
M. Wt: 74.08 g/mol
InChI Key: KXKVLQRXCPHEJC-UHFFFAOYSA-N
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Description

Historical Perspectives and Foundational Studies of Methyl Acetate (B1210297) Chemistry

The foundational understanding of methyl acetate is rooted in classic organic chemistry, specifically the Fischer esterification reaction. The synthesis via the esterification of acetic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid, is a well-established process. wikipedia.orgatamanchemicals.com This reaction is reversible, and early studies focused on optimizing conditions to favor the formation of the ester product.

A significant milestone in the study of this compound occurred outside of terrestrial laboratories. In 2013, researchers reported the discovery of this compound in the Orion Nebula, a high-mass star-forming region. researchgate.netarxiv.orguni-koeln.de This detection was achieved using the IRAM 30 m radio telescope, which identified a multitude of the molecule's rotational lines. arxiv.orguni-koeln.deresearchgate.net The discovery was noteworthy as this compound was the third ester to be detected in the interstellar medium, providing crucial data for astrochemistry and models of complex organic molecule formation in space. uni-koeln.de The interstellar studies determined a rotational temperature of approximately 150 K for the molecule in the Orion compact ridge region. researchgate.netarxiv.org

Foundational laboratory research has also explored its fundamental chemical behaviors. For instance, the hydrolysis of this compound—the reverse of its esterification—to form methanol and acetic acid is a classic second-order reaction. wikipedia.org Early kinetic studies provided the groundwork for understanding ester stability and reactivity. Furthermore, this compound is recognized as a Lewis base, capable of forming adducts with various Lewis acids. wikipedia.org

Contemporary Significance of this compound as a Research Subject and Industrial Intermediate

In the modern chemical landscape, this compound's significance has expanded considerably. It is a subject of ongoing research and a vital industrial intermediate. verifiedmarketresearch.comresearchandmarkets.com

Research Subject:

Astrochemistry: Following its discovery in space, this compound continues to be a molecule of interest in understanding the chemical complexity of the interstellar medium. rsc.org Researchers use surface science techniques to study the adsorption, thermal processing, and desorption of this compound on dust grain analogues to model its behavior in astrophysical environments. rsc.org

Combustion Chemistry: Small esters like this compound are being investigated as potential biofuels for advanced spark ignition engines. polimi.it Detailed studies on its combustion kinetics, including H-atom abstraction reactions, contribute to the development of comprehensive chemical kinetic models for improving engine efficiency and performance. polimi.it

Green Chemistry: this compound is increasingly favored as an environmentally friendly solvent due to its low toxicity and because it is not regulated as a volatile organic compound (VOC) in the United States. wikipedia.orgverifiedmarketresearch.com Research is focused on developing bio-based production routes, such as using renewable feedstocks, to enhance its sustainability profile. marketgrowthreports.com Eastman Chemical Company, for instance, launched a bio-based this compound production facility in 2023. marketgrowthreports.com

Industrial Intermediate: Industrially, this compound is a crucial building block and solvent. A primary industrial production method is the carbonylation of methanol, which occurs as a byproduct of acetic acid manufacturing. wikipedia.orgatamanchemicals.com

Its key industrial applications include:

Solvent Applications: It is widely used as a volatile, low-toxicity solvent in the formulation of paints, coatings, adhesives, and glues. wikipedia.orgepchems.commarketresearchfuture.com The paints and coatings industry is a primary consumer, valuing its fast evaporation rate. marketresearchfuture.commarket.us

Chemical Synthesis: A major application is in the production of acetic anhydride (B1165640) through the carbonylation of this compound. wikipedia.org This process is a cornerstone of modern chemical manufacturing. It also serves as an intermediate in the synthesis of vinyl acetate, a monomer essential for producing polyvinyl acetate (PVA) and polyvinyl alcohol (PVOH). epchems.com The pharmaceutical industry utilizes high-purity this compound for extraction and refinement processes. epchems.commarketresearchfuture.com

The global market for this compound reflects its industrial importance, with a valuation of USD 198 million in 2024 and a projected growth to USD 397.17 million by 2033. marketgrowthreports.com This growth is largely driven by increasing demand from end-use industries like construction and automotive. marketgrowthreports.commarketresearchfuture.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₃H₆O₂
Molar Mass 74.079 g·mol⁻¹ wikipedia.org
Appearance Colorless liquid nih.gov
Odor Fragrant, fruity nih.gov
Density 0.932 g/cm³ wikipedia.org
Melting Point -98 °C (-144 °F; 175 K) wikipedia.org
Boiling Point 56.9 °C (134.4 °F; 330.0 K) wikipedia.org
Solubility in Water ~25% (at 20 °C) wikipedia.org
Vapor Pressure 173 mmHg (at 20 °C) wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O2<br>CH3COOCH3<br>CH3COOCH3<br>C3H6O2 B129702 Methyl acetate CAS No. 79-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl acetate
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InChI

InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3
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InChI Key

KXKVLQRXCPHEJC-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC
Source PubChem
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Molecular Formula

C3H6O2, Array, CH3COOCH3
Record name METHYL ACETATE
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DSSTOX Substance ID

DTXSID4021767
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Molecular Weight

74.08 g/mol
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Physical Description

Methyl acetate appears as a clear colorless liquid with a fragrant odor. Moderately toxic. Flash point 14 °F. Vapors heavier than air., Liquid; NKRA; Water or Solvent Wet Solid, Colorless liquid with a fragrant, fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a pleasant, fruity odour, Colorless liquid with a fragrant, fruity odor.
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Boiling Point

134.4 °F at 760 mmHg (NTP, 1992), 56.7 °C, 57 °C, 135 °F
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Record name METHYL ACETATE
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Flash Point

14 °F (NTP, 1992), -10 °C, 14 °F (-10 °C) (closed cup), 22 °F (OPEN CUP), -13 °C (9 °F) (Closed cup), 14 °F (-10 °C) (Closed cup), -13 °C c.c., 14 °F
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Record name METHYL ACETATE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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URL https://www.cdc.gov/niosh/npg/npgd0391.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), In water, 2.43X10+5 mg/L at 20 °C, Miscible with alcohol, ether, Very soluble in ethyl ether, ethanol, 243 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 24.4 (poor), miscible with alcohol, ether; soluble in water, 1 ml in 10ml 50% alcohol (in ethanol), 25%
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Record name METHYL ACETATE
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Density

0.927 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9342 g/cu cm at 20 °C, Relative density (water = 1): 0.93, 0.927-0.932, 0.93
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Record name Methyl acetate
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URL https://www.cdc.gov/niosh/npg/npgd0391.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.55 (Air = 1), Relative vapor density (air = 1): 2.6, 2.8
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Record name METHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name METHYL ACETATE
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URL https://www.osha.gov/chemicaldata/689
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

170 mmHg at 68 °F ; 235 mmHg at 77 °F (NTP, 1992), 216.0 [mmHg], 216.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 23.1, 173 mmHg
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
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Impurities

Acetic acid up to 0.1%
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Color/Form

Colorless, volatile liquid

CAS No.

79-20-9
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Melting Point

-144 °F (NTP, 1992), -98.2 °C, -98.7 °C, -98 °C, -145 °F
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Advanced Synthetic Methodologies and Mechanistic Investigations of Methyl Acetate Formation

Esterification Pathways for Methyl Acetate (B1210297) Synthesis

The most common method for producing methyl acetate is the esterification of acetic acid with methanol (B129727). This reversible reaction is typically catalyzed by an acid.

CH₃COOH + CH₃OH ⇌ CH₃COOCH₃ + H₂O

The advancement of this process hinges on enhancing reaction rates and shifting the equilibrium towards the product side.

Homogeneous Acid-Catalyzed Esterification Reaction Mechanisms

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Mineral acids, such as sulfuric acid, are often employed. The reaction mechanism involves the protonation of the carbonyl oxygen of acetic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the methanol oxygen. Subsequent proton transfer and elimination of a water molecule yield the ester.

Kinetic studies have shown that the reaction is often first order with respect to both methanol and the catalyst. The use of activities instead of mole fractions in kinetic models has been found to significantly reduce residual errors, providing a more accurate representation of the reaction kinetics. acs.org

Heterogeneous Catalytic Esterification Mechanisms (e.g., Ion-Exchange Resins)

To overcome the drawbacks of homogeneous catalysts, such as corrosion and separation difficulties, solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) are widely used. acs.orgnsf.gov.lk These catalysts offer high selectivity and are easily separated from the reaction mixture.

The mechanism on these solid catalysts can be described by pseudo-homogeneous models or more complex heterogeneous models like the Langmuir-Hinshelwood (LH) and Eley-Rideal (ER) models, which consider the sorption of reactants onto the catalyst surface. nsf.gov.lk In the Eley-Rideal mechanism, one reactant molecule adsorbs onto the catalyst surface and then reacts with a second reactant molecule from the bulk liquid phase. ulakbim.gov.trcapes.gov.br The Langmuir-Hinshelwood model, on the other hand, assumes that both reactants are adsorbed on the catalyst surface before reacting. nsf.gov.lk Studies have shown that for the esterification of acetic acid with methanol using Amberlyst-15, the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, which accounts for the adsorption of all components, provides a good fit for the experimental data. researchgate.net

Research has indicated that the reaction order can vary depending on the conditions. For instance, with tungstated zirconia as a catalyst, the reaction order with respect to methanol was found to change from positive to negative as the temperature increased. capes.gov.br

Investigations into Reactive Distillation for Enhanced Esterification Conversion

Reactive distillation (RD) is a process intensification technology that combines chemical reaction and distillation in a single unit. srce.hr This technique is particularly advantageous for equilibrium-limited reactions like esterification, as the continuous removal of products from the reaction zone shifts the equilibrium, leading to higher conversions. srce.hrutah.edu

In the production of this compound, reactive distillation offers several benefits, including improved selectivity, increased conversion, and better temperature control. srce.hr The process involves feeding acetic acid and methanol into a distillation column packed with a solid acid catalyst. As the reaction proceeds, the more volatile product, this compound, moves up the column and is removed as the distillate, while the less volatile by-product, water, moves down and is removed from the bottom. utah.edugoogle.com This countercurrent flow of reactants and products allows for high reactant conversions, often exceeding 99%. google.com

Simulations and experimental studies have shown that a narrow range of reflux ratios is optimal for achieving high purity this compound. utah.edu The design of reactive distillation columns for this process has been extensively modeled, considering both reaction and phase equilibrium. utah.eduresearchgate.net

ParameterValue/RangeReference
CatalystIndion 180 ion exchange resin srce.hr
Column PackingKatapak-S with Amberlyst 15 srce.hr
Reactant Conversion> 99% google.com
Optimal Reflux RatioNarrow range for high purity utah.edu

Non-Conventional Synthesis Routes (e.g., Microwave-Assisted Esterification)

Microwave-assisted synthesis has emerged as a promising alternative to conventional heating methods for esterification. Microwave irradiation can significantly reduce reaction times and improve yields. uctm.eduanveshanaindia.com The energy from microwaves interacts directly with the reactant molecules at a molecular level, leading to rapid and uniform heating. uctm.edu

Studies on the microwave-assisted esterification of acetic acid and methanol have demonstrated that high conversions can be achieved in a much shorter time compared to conventional methods. For example, an optimal conversion of 98.76% was obtained in just 24.45 minutes using microwave heating with sulfuric acid as a catalyst. uctm.edu The key factors influencing the reaction include microwave power, catalyst concentration, the molar ratio of reactants, and reaction time. uctm.edu

ParameterOptimal ValueConversionReference
Microwave Power577.47 W98.76% uctm.edu
Methanol to Acetic Acid Ratio1.19:198.76% uctm.edu
Catalyst Concentration (H₂SO₄)4.08%98.76% uctm.edu
Esterification Time24.45 min98.76% uctm.edu

Carbonylation Processes Leading to this compound

An alternative route to this compound is through the carbonylation of methanol. This process is a key step in the production of acetic acid and acetic anhydride (B1165640). su.edu.pk

Methanol Carbonylation Mechanisms and Catalytic Cycles

Methanol carbonylation to produce this compound and subsequently acetic acid is a significant industrial process, often catalyzed by homogeneous noble metal complexes, such as rhodium or iridium. rsc.orgrsc.orgresearchgate.net These processes, like the Monsanto and Cativa processes, typically use a halide promoter, such as methyl iodide. nsf.govwikipedia.org

The catalytic cycle for the rhodium-catalyzed process (Monsanto process) involves the oxidative addition of methyl iodide to the rhodium(I) complex, followed by migratory insertion of a carbonyl group to form an acetyl-rhodium(III) intermediate. Reductive elimination of acetyl iodide, which then reacts with methanol or water, yields this compound or acetic acid, respectively, and regenerates the catalyst. wikipedia.org

More recently, research has focused on developing heterogeneous catalysts for methanol carbonylation to overcome the challenges associated with homogeneous systems, such as catalyst recovery and corrosion. rsc.orgrsc.orgresearchgate.net Zeolites exchanged with copper (Cu-H-MOR) have shown promise as stable and active catalysts. rsc.orgrsc.orgresearchgate.net The proposed mechanism on these catalysts involves:

Dehydration of methanol on Brønsted acid sites to form methoxide (B1231860) groups and dimethyl ether (DME). rsc.org

Insertion of carbon monoxide into the methoxide groups to form acetyl groups. rsc.org

Reaction between DME and acetyl groups to produce this compound. rsc.org

Single-atom iridium catalysts supported on activated carbon have also been developed, demonstrating high turnover frequencies and selectivity for this compound under milder conditions. acs.org The proposed mechanism for these heterogeneous catalysts often mirrors the fundamental steps of the homogeneous cycle, involving oxidative addition, CO insertion, and reductive elimination. acs.org

Catalyst SystemKey FeaturesReference
Homogeneous Rhodium/IridiumHigh selectivity (>99%), requires halide promoters wikipedia.org
Heterogeneous Cu-H-MORStable and active, overcomes catalyst recovery issues rsc.orgrsc.orgresearchgate.net
Heterogeneous Single-Atom Ir-La/ACHigh turnover frequency (2200 h⁻¹), high selectivity (>90%) acs.org

Dimethyl Ether Carbonylation Mechanisms and Catalyst Development

The carbonylation of dimethyl ether (DME) to produce this compound (MA) represents a significant advancement in C1 chemistry, offering a halide-free and often noble-metal-free alternative to traditional methanol carbonylation processes. This reaction is predominantly catalyzed by solid acid catalysts, particularly zeolites, and has been the subject of extensive research to elucidate its mechanism and develop more efficient and stable catalytic systems.

The unique porous structure of zeolites plays a critical role in this reaction. Specifically, the eight-membered ring (8-MR) channels and side pockets of zeolites like mordenite (B1173385) are identified as the primary active sites for the carbonylation reaction. mdpi.comresearchgate.net Theoretical studies have shown that the reaction of CO with surface methyl groups is faster in these 8-MR side pockets compared to the larger twelve-membered ring (12-MR) main channels. mdpi.com However, the 12-MR channels can contribute to catalyst deactivation through the formation of coke from side reactions. tandfonline.com

Catalyst Performance in Dimethyl Ether Carbonylation

Iodide-Free Carbonylation Approaches via this compound Activation

A key driver for developing alternative routes to acetic acid and its esters is the avoidance of corrosive and costly iodide promoters used in conventional liquid-phase carbonylation processes like the Monsanto and Cativa processes. sciengine.com The use of solid acid catalysts, such as zeolites for DME carbonylation, is a major step in this direction. techno-press.org

A novel and distinct iodide-free strategy involves the activation of this compound itself to drive the carbonylation reaction. Research has demonstrated that pincer iridium complexes can mediate the individual steps of methanol carbonylation to this compound without the need for methyl iodide or other iodide salts. ualberta.caaidic.it In this approach, an iridium(I) complex facilitates the net C-O oxidative addition of this compound, leading to the formation of an isolable methyliridium(III) acetate complex. ualberta.caaidic.it This step effectively activates the methyl group of this compound.

Transesterification Reactions Involving this compound as a Reactant or Product

Mechanistic Studies of this compound Transesterification

Transesterification is a reversible reaction where the alkoxy group of an ester is exchanged with that of an alcohol. This compound can participate in this reaction either as a reactant, being converted to another acetate ester, or as a product. The reaction can be catalyzed by both acids and bases.

Under acidic conditions, the mechanism involves the protonation of the carbonyl oxygen of the ester by the acid catalyst. nih.gov This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol molecule. nih.gov This attack forms a tetrahedral intermediate. A series of proton transfer steps then occurs, leading to the departure of the original alkoxy group (as an alcohol) and the formation of the new ester. nih.gov

Under basic conditions, the reaction is typically initiated by an alkoxide, which acts as a potent nucleophile. nih.gov The alkoxide attacks the carbonyl carbon of the ester, also forming a tetrahedral intermediate. nih.gov This intermediate then collapses, eliminating the original alkoxide and forming the new ester. nih.gov To drive the equilibrium towards the desired product, the nucleophilic alcohol is often used in large excess or as the solvent. techno-press.org

The kinetics of this compound transesterification have been investigated using various catalytic systems. For instance, the transesterification of this compound with alcohols like n-butanol and n-octanol has been studied using catalysts such as ionic liquids and cation exchange resins (e.g., Amberlyst 15). researchgate.netchemicalpapers.com Kinetic models based on pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanisms have been used to describe the reaction rates. ub.edu In some cases, the surface reaction has been identified as the rate-limiting step. ub.edu The kinetic study of the interesterification of cotton oil with this compound indicated a second-order reaction, with the reaction rate constant increasing with temperature. scielo.br

Optimization of Catalytic Systems for this compound Transesterification

The optimization of catalytic systems for this compound transesterification focuses on maximizing the conversion and yield of the desired product by adjusting various reaction parameters. Key variables that are typically optimized include reaction temperature, the molar ratio of reactants, and catalyst concentration. chemicalpapers.com

For example, in the transesterification of this compound with n-butanol catalyzed by an ionic liquid, the effects of these parameters on the reaction rate have been systematically studied. chemicalpapers.com Similarly, response surface methodology (RSM) has been employed to determine the optimal conditions for the production of fatty acid methyl esters (biodiesel) through the transesterification of oils with this compound. researchgate.nettechno-press.org These studies identify the optimal combination of variables to achieve the highest possible yield. For instance, in the production of biodiesel from cerbera odollam oil using this compound, the optimal conditions were found to be a reaction time of 5 hours, a catalyst concentration of 0.28 wt%, and an oil to solvent molar ratio of 1:35. techno-press.org

Advanced process technologies are also being developed to improve the efficiency of this compound transesterification, particularly for overcoming the challenges posed by azeotropes that can form between the reactants and products (e.g., this compound and methanol). nih.gov One such technology is reactive distillation, which combines the chemical reaction and the separation of products in a single unit. This can enhance conversion by continuously removing one of the products, thereby shifting the reaction equilibrium. The transesterification of this compound with isobutanol to produce isobutyl acetate and methanol has been successfully modeled and optimized using reactive pressure-swing distillation. nih.gov Furthermore, the use of ultrasound has been shown to intensify the interesterification process, leading to a significant increase in the conversion of triglycerides with this compound compared to conventional mechanical agitation. scielo.br

Optimized Conditions for this compound Transesterification

Kinetic and Mechanistic Elucidation of Methyl Acetate Transformations

Hydrolysis Reactions of Methyl Acetate (B1210297)

The hydrolysis of methyl acetate, which results in the formation of acetic acid and methanol (B129727), can be catalyzed by both acids and bases. The kinetics and mechanisms of these catalyzed reactions differ significantly.

The acid-catalyzed hydrolysis of this compound is a reversible reaction. dalalinstitute.com In the presence of a strong acid, like hydrochloric acid, and a large excess of water, the reaction can be treated as a pseudo-first-order reaction. kau.edu.sachegg.comum.edu.my The rate of the reaction is primarily dependent on the concentration of this compound, as the water concentration remains virtually constant. kau.edu.sachegg.com The reaction rate is also proportional to the concentration of the acid catalyst. um.edu.my

The rate law for the acid-catalyzed hydrolysis can be expressed as: Rate = k[CH₃COOCH₃][H⁺] chegg.com

Under conditions where the acid concentration is constant and water is in large excess, the rate law simplifies to: Rate = k'[CH₃COOCH₃], where k' = k[H⁺] chegg.com

This pseudo-first-order behavior is a key characteristic of the acid-catalyzed hydrolysis of esters in dilute aqueous solutions. kau.edu.sa The mechanism is essentially the reverse of Fischer esterification. chemistrysteps.comyoutube.comwikipedia.org It involves the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. jk-sci.com This is followed by the formation of a tetrahedral intermediate, proton transfer, and subsequent elimination of methanol to yield the carboxylic acid. youtube.comjk-sci.com

The reaction is: CH₃COOCH₃ + OH⁻ → CH₃COO⁻ + CH₃OH kit.edu

The rate law for saponification is: Rate = k[CH₃COOCH₃][OH⁻] satyensaha.com

The mechanism for base-catalyzed hydrolysis involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate. jk-sci.commasterorganicchemistry.com This is followed by the elimination of the methoxide (B1231860) ion (CH₃O⁻), which then deprotonates the newly formed acetic acid in a rapid acid-base reaction. masterorganicchemistry.com

The progress of the reaction can be monitored by measuring the change in electrical conductivity of the solution, as the highly mobile hydroxide ions are replaced by the less mobile acetate ions. kit.edusatyensaha.comroyalsocietypublishing.org

Solid acid catalysts, such as the ion-exchange resin Amberlyst 15, are widely used for the hydrolysis of this compound. researchgate.netacs.org These catalysts offer advantages like ease of separation from the reaction mixture and potential for continuous processes. google.com The reaction is reversible, and the kinetics are influenced by factors such as temperature, catalyst loading, and the molar ratio of reactants.

The mechanism of hydrolysis using a solid acid catalyst like Amberlyst 15 is believed to follow a Langmuir-Hinshelwood-Hougen-Watson (LHHW) model. This model assumes that the reaction occurs between adsorbed species on the catalyst surface. The catalytic activity is closely related to the acid density of the catalyst. akjournals.com Studies have shown that carbon-based solid acids can exhibit even higher catalytic activity than Amberlyst-15 for the hydrolysis of this compound. akjournals.com The reaction rate is strongly dependent on temperature.

Base-Catalyzed Hydrolysis Kinetics and Reaction Orders

Oxidative and Pyrolytic Pathways of this compound

The high-temperature decomposition (pyrolysis) and low-temperature oxidation of this compound are important in the context of its use as a biofuel or biofuel additive.

The thermal decomposition of this compound at high temperatures (typically above 1000 K) proceeds through several competing pathways. ufl.eduacs.org The initial and dominant decomposition products are ketene (B1206846) (CH₂=C=O) and methanol (CH₃OH), formed via a four-centered unimolecular elimination reaction. acs.orgillinois.edu

As the temperature increases to around 1300 K, further fragmentation occurs, leading to a complex mixture of products including methyl radicals (CH₃), formaldehyde (B43269) (CH₂=O), hydrogen atoms (H), carbon monoxide (CO), and carbon dioxide (CO₂). acs.orgillinois.edu A novel pathway has been proposed where both methyl groups are eliminated simultaneously to produce CO₂. illinois.edu The pyrolysis of this compound without a catalyst generally results in low yields of the desired products. cdnsciencepub.com However, catalysts like triethyl phosphate (B84403) can significantly improve the yield of ketene. cdnsciencepub.com

Table 1: Primary and Secondary Products of this compound Pyrolysis

Temperature Range Primary Products Secondary Products
~1000 K Ketene (CH₂=C=O), Methanol (CH₃OH) acs.orgillinois.edu -

The low-temperature oxidation of this compound is characterized by complex radical chain reactions. polyu.edu.hk The process is initiated by the abstraction of a hydrogen atom from the this compound molecule by radicals such as OH, forming a this compound radical. polyu.edu.hk These fuel radicals then react with molecular oxygen (O₂) to form peroxy radicals (MAOO). polyu.edu.hkresearchgate.net

Table 2: Key Steps in the Low-Temperature Oxidation of this compound

Step Description
Initiation H-atom abstraction from this compound by radicals (e.g., OH) to form a this compound radical. polyu.edu.hk
Oxygen Addition The this compound radical reacts with O₂ to form a peroxy radical (MAOO). polyu.edu.hkresearchgate.net
Isomerization The peroxy radical isomerizes to a hydroperoxy alkyl radical (∙QOOH). polyu.edu.hk

| Propagation/Branching | The hydroperoxy alkyl radical decomposes, leading to either propagation of the radical chain or chain branching. polyu.edu.hk |

Hydrogen Abstraction Kinetics by Radical Species (e.g., H, O, OH, CH3, HO2)

The initiation of this compound oxidation, particularly under combustion and atmospheric conditions, is predominantly governed by hydrogen abstraction reactions with various radical species. princeton.edu Theoretical investigations, employing ab initio quantum chemistry methods, have systematically explored the kinetics of hydrogen abstraction from this compound (MA) by key radicals including hydrogen (H), atomic oxygen (O(³P)), hydroxyl (OH), methyl (CH₃), and hydroperoxy (HO₂) radicals. princeton.eduosti.govnih.gov These studies provide crucial data, such as modified Arrhenius expressions, over a wide temperature range (250 K to 2000 K). princeton.edunih.gov

The reaction with the hydroxyl (OH) radical is recognized as the primary degradation pathway for this compound in the troposphere. acs.org Consequently, the rate constants for this specific reaction have been a subject of extensive experimental and theoretical examination. princeton.eduacs.org Theoretical calculations indicate the presence of a reactant complex in the entrance channel of each H-abstraction reaction, suggesting a stepwise mechanism. acs.orgnih.gov Among the five key radicals, the reactions involving OH are predicted to have the highest rates, while those initiated by the HO₂ radical are the slowest. princeton.edunih.gov Abstraction can occur from both the acetyl (CH₃C(O)-) and methoxy (B1213986) (-OCH₃) groups, and both sites are expected to contribute significantly to the consumption of this compound as they exhibit similar rate coefficients. princeton.edunih.gov

Experimental measurements for the reaction of OH radicals with this compound have been conducted using techniques like pulsed laser photolysis with laser-induced fluorescence. acs.orgacs.org These experiments have yielded Arrhenius expressions and specific rate constants at various temperatures, which are generally in good agreement with theoretical predictions. princeton.eduacs.orgacs.org For instance, at room temperature (around 298 K), a rate constant of (0.32 ± 0.03) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ has been reported. acs.org Another study determined a value of (3.85 ± 0.349) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at the same temperature. acs.org The rate coefficient for the reaction of acetates with OH radicals has been observed to increase with the length of the carbon chain. rsc.org

The following table summarizes the rate constants for the hydrogen abstraction reaction of this compound with the OH radical from various studies.

Temperature (K)Rate Constant (k) (cm³ molecule⁻¹ s⁻¹)Technique/MethodReference
298(3.2 ± 0.3) x 10⁻¹³Pulsed Laser Photolysis - Laser Induced Fluorescence acs.org
298(3.85 ± 0.349) x 10⁻¹³Relative Rate Method acs.org
2923.41 x 10⁻¹³Theoretical Calculation (CVT/SCT) acs.org
243-372k = (0.53 ± 0.09) × 10⁻¹² exp[−(128 ± 102)/T]Pulsed Laser Photolysis - Laser Induced Fluorescence acs.orgacs.org
240-440k = (8.3 ± 3.5) × 10⁻¹³ exp[−(260 ± 150)/T]Flash Photolysis - Resonance Fluorescence acs.org
200-1200k = 8.76 × 10⁻²⁴ T³·⁷⁵ exp(887/T)Theoretical Calculation (Dual-level direct dynamics) acs.org

Fewer studies have been conducted for reactions with other radicals like H, O, CH₃, and HO₂. princeton.edu However, theoretical calculations provide valuable insights. The abstraction by the O atom is predicted to have the lowest activation energy. princeton.edu All these hydrogen abstraction reactions are exothermic and are considered significant contributors to the ignition process of biodiesel fuels, for which this compound is a surrogate. princeton.edu

Computational Studies on Unimolecular Decomposition Channels

Computational studies have been instrumental in elucidating the unimolecular decomposition pathways of this compound, which are significant at high temperatures, such as those encountered during pyrolysis. osti.govresearchgate.net These theoretical investigations complement experimental work, often conducted in shock tubes, to understand the complex reaction networks involved in the thermal breakdown of esters. osti.govresearchgate.net

For smaller esters like this compound, unimolecular decomposition is a key reaction pathway. osti.gov Theoretical models and quantum chemistry calculations are employed to identify the primary decomposition channels, determine their energy barriers, and calculate the corresponding rate constants. osti.govnih.govuhasselt.be One of the recognized decomposition pathways for esters involves a six-membered cyclic transition state, leading to the formation of an alkene and a carboxylic acid. researchgate.net For this compound, this would lead to products that differ from the classic alkene/acid route due to its structure.

Studies focusing on related esters like ethyl acetate have shown that unimolecular decomposition is the dominant consumption pathway, yielding products such as ethylene (B1197577) and acetic acid. osti.govresearchgate.net While direct analogies must be drawn with care, these findings highlight the importance of such decomposition channels in ester combustion chemistry. osti.gov For this compound itself, detailed chemical kinetic mechanisms have been developed that include unimolecular decomposition reactions, with rate constants often derived from theoretical calculations. osti.gov

Computational efforts continue to refine the understanding of these decomposition pathways, contributing to the development of more accurate combustion models for biofuels, where this compound serves as a fundamental model compound. nih.govuhasselt.be

Hydrogenation of this compound

The hydrogenation of this compound is a significant industrial reaction, particularly as a key step in the synthesis of ethanol (B145695) from syngas via dimethyl ether carbonylation. bohrium.comx-mol.net

Catalytic Hydrogenation Mechanisms to Ethanol and Other Reduced Products

CH₃COOCH₃ + 2H₂ → CH₃CH₂OH + CH₃OH

Catalysts such as Cu/SiO₂ and Cu/ZnO have been extensively studied for this process due to their high activity and selectivity. encyclopedia.pubresearchgate.net The reaction is typically performed in a fixed-bed reactor at elevated temperatures (e.g., 523 K) and pressures (e.g., 20 atm). encyclopedia.pub

The proposed mechanism on copper catalysts generally involves the following key steps:

Adsorption of this compound and dissociative adsorption of hydrogen on the catalyst surface.

Stepwise hydrogenation of the carbonyl group (C=O) of this compound.

Cleavage of the C-O acyl bond.

Further hydrogenation of the resulting intermediates to form ethanol and methanol.

Desorption of the alcohol products from the catalyst surface.

The efficiency of the process is highly dependent on the catalyst formulation and reaction conditions. For example, using a Cu/SiO₂ catalyst prepared by a precipitation-gel method, a this compound conversion of 94% with a selectivity to alcohols of 94% has been achieved. encyclopedia.pubresearchgate.net Similarly, Cu/ZnO catalysts, sometimes promoted with other oxides like Al₂O₃ or ZrO₂, have also shown high conversion and selectivity. encyclopedia.pub The addition of promoters like MgO to Cu/ZnO catalysts has been shown to enhance catalytic activity, with an optimal loading leading to higher dispersion of metallic copper and the presence of Cu⁺ species, which are beneficial for the reaction. bohrium.com

Role of Catalyst Surface Chemistry in C=O/C-O Bond Activation

The surface chemistry of the catalyst plays a pivotal role in the activation of the carbonyl (C=O) and ester (C-O) bonds in this compound during hydrogenation. The nature of the active sites, the support material, and the presence of promoters all significantly influence the catalyst's performance.

Copper-based catalysts are preferred because copper sites are effective for the hydrogenation of the C=O bond while being less prone to excessive C-C bond cleavage. researchgate.net The dispersion of copper on the support is crucial; a high dispersion leads to a larger active surface area and enhanced catalytic activity. bohrium.com Supports like SiO₂ are often used because they are largely irreducible and provide good stability. researchgate.net

The activation of C=O and C-O bonds is a complex process. Theoretical studies using density functional theory (DFT) on model surfaces like MgO have investigated the activation of this compound. researchgate.net These studies suggest that the dissociation of the C-O bond to form methoxide and acetate fragments can be energetically favorable on specific surface sites, such as the edges of MgO(501). researchgate.net On gold surfaces, which are also studied for oxidation reactions, co-adsorbed oxygen atoms have been shown to dramatically alter reaction selectivity by assisting in C-H and O-H bond activation. researchgate.netroyalsocietypublishing.org While this is an oxidation reaction, it highlights the principle that surface species can profoundly influence which bonds are activated. royalsocietypublishing.org

In the context of hydrogenation, the presence of different metal species and promoters alters the electronic properties of the active sites, thereby influencing bond activation. For instance, the addition of zinc to copper catalysts (Cu/ZnO) is thought to create specific active sites that facilitate the desired reaction pathway. encyclopedia.pub The introduction of a highly active metal like platinum (Pt) in small quantities to a Cu/SiO₂ catalyst can increase activity by accelerating the dissociative adsorption of H₂. aiche.org This hydrogen spillover can lead to improved reducibility of the copper oxides and enhanced hydrogenation activity. aiche.org The interaction between different components, such as the synergy between Cu and Zn species in aurichalcite-like precursor phases, can lead to a higher dispersion of active Cu⁰ and the generation of Cu⁺ species, both of which are believed to play a role in the catalytic cycle. bohrium.com Recent studies on ethyl acetate oxidation also suggest that creating specific core-shell structures (e.g., Pd@L-CoOx) can generate more active species (like Pd²⁺) that accelerate the activation of the electron-rich C=O bond. acs.org

Catalysis Science and Engineering in Methyl Acetate Research

Homogeneous Catalysis for Methyl Acetate (B1210297) Reactions

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a crucial role in several key reactions involving methyl acetate, such as its synthesis, hydrolysis, and carbonylation. This approach allows for high activity and selectivity under often mild reaction conditions due to the well-defined nature of the active catalytic species.

Investigation of Brønsted and Lewis Acid Catalysts

Both Brønsted and Lewis acids are effective homogeneous catalysts for reactions like the esterification of acetic acid with methanol (B129727) to produce this compound and the reverse hydrolysis reaction.

Brønsted Acids: Strong protonic acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are well-known catalysts for this compound synthesis. The mechanism involves the protonation of the carbonyl oxygen of acetic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. A subsequent series of proton transfer and elimination steps yields this compound and water, regenerating the acid catalyst. pearson.com The hydrolysis of this compound follows the reverse pathway, initiated by the protonation of the ester's carbonyl oxygen. pearson.com Acidic ionic liquids, such as 1-butylsulfonic-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([BSO₃HMIm][OTf]), have also been investigated as effective Brønsted acid catalysts for this compound hydrolysis, offering potential benefits in terms of catalyst separation and reuse. acs.org

Lewis Acids: Lewis acids catalyze esterification and transesterification reactions by coordinating to the carbonyl oxygen of the ester or carboxylic acid. This coordination polarizes the C=O bond, enhancing the carbon's electrophilicity and facilitating nucleophilic attack. For instance, in the transesterification of triglycerides with this compound, a divalent metal complex acting as a Lewis acid (e.g., Zn²⁺) is proposed to attack the carbonyl oxygen. conicet.gov.ar This activation makes the carbonyl carbon more susceptible to attack by an alcohol. Theoretical studies involving zinc carboxylates have explored mechanisms where the Lewis acid center coordinates with methanol, which then interacts with the triglyceride. conicet.gov.ar This highlights the role of the Lewis acid in activating the alcohol nucleophile as well.

Noble and Earth-Abundant Metal Complexes in Carbonylation and Hydrogenation

Transition metal complexes are paramount in the carbonylation and hydrogenation of this compound, leading to valuable chemicals like acetic anhydride (B1165640) and ethanol (B145695).

Noble Metal Complexes: Rhodium (Rh) and Iridium (Ir) complexes are highly efficient catalysts for the carbonylation of this compound to acetic anhydride, a key industrial process. The Eastman Chemical Company process utilizes a rhodium-based catalyst. colab.ws These systems typically involve an iodide promoter, such as methyl iodide (CH₃I). The catalytic cycle involves the oxidative addition of CH₃I to a Rh(I) or Ir(I) center, followed by migratory insertion of carbon monoxide (CO) to form an acetyl complex. Reductive elimination of acetyl iodide, which then reacts with an acetate salt or acetic acid, produces acetic anhydride. whiterose.ac.uk Research has shown that the carbonylation of this compound is thermodynamically less favorable than methanol carbonylation. whiterose.ac.uk

Recent studies have focused on developing iodide-free processes to mitigate corrosion and catalyst deactivation issues. Pincer iridium(I) complexes have been shown to mediate the stepwise carbonylation of methanol to acetic acid, using this compound as a methylating agent in the absence of iodide promoters. acs.orgnih.govnsf.gov These complexes can activate this compound via C-O bond oxidative addition to form a methyliridium(III) acetate complex, a key step in the iodide-free cycle. acs.orgnih.govnsf.gov

The following table summarizes the performance of some noble metal catalysts in this compound carbonylation.

Catalyst SystemReactionTemperature (°C)Pressure (bar)Key FindingsReference(s)
RhCl₃ / CH₃I / BaseThis compound Carbonylation165-2055-75Reaction rate is first order in rhodium and methyl iodide at low base concentration. researchgate.net
Iridium pincer complexIodide-Free Methanol CarbonylationMild-Mediates individual steps of methanol carbonylation using this compound as a promoter. acs.orgnih.govnsf.gov
Ir(CO)₂I₂Methanol Carbonylation~190>0-7.5A rate of 5-40 mol/l/hr can be achieved with low water concentration. google.com
Rhodium / Iodine / LithiumThis compound Carbonylation160-220~20-82Addition of H₂ suppresses tar formation and increases the reaction rate. google.com

Earth-Abundant Metal Complexes: The high cost and low abundance of noble metals have driven research towards catalysts based on first-row transition metals like iron (Fe) and cobalt (Co). Iron-based pincer complexes have been developed for the transfer hydrogenation of esters to alcohols, using a sacrificial alcohol as the hydrogen donor instead of H₂ gas. google.com This approach avoids the need for high-pressure hydrogen. Confined iron catalysts (Fe@C) have also been shown to be effective for the hydrogenation of dimethyl oxalate, where this compound is a key intermediate, yielding ethanol with high selectivity. acs.org In this system, Fe₅C₂ is identified as the main active center. acs.org Cobalt complexes have also been explored for hydrogenation reactions, though specific applications in direct this compound hydrogenation are less detailed in the provided context.

Heterogeneous Catalysis for this compound Reactions

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly favored in industrial settings due to their ease of separation from the product mixture, enhanced stability, and potential for continuous operation. Research has focused on developing robust solid acid and metal-based catalysts for this compound synthesis and conversion.

Development and Characterization of Solid Acid Catalysts (e.g., Ion Exchange Resins, Zeolites)

Solid acid catalysts are the workhorses for the esterification of acetic acid and methanol, a reversible reaction often limited by equilibrium.

Ion Exchange Resins: Macroporous sulfonated polystyrene-divinylbenzene resins, such as those from the Amberlyst and Dowex series, are widely used as strong acid catalysts. researchgate.netresearchgate.netscirp.org Their sulfonic acid groups (-SO₃H) provide the Brønsted acid sites necessary for catalysis. The catalytic activity is influenced by factors like the ion exchange capacity, catalyst loading, and temperature. scirp.org For instance, in the synthesis of ethyl and butyl acetates, Dowex 50WX8 was found to be more efficient than several Amberlyst resins, reaching equilibrium faster. scirp.org Studies on this compound hydrolysis have shown that Amberlyst 35 exhibits good catalytic performance. researchgate.net These resins can be packed into columns for reactive distillation processes, which simultaneously carry out the reaction and separate the products, driving the equilibrium towards higher conversions. researchgate.netgoogle.com

Zeolites: These crystalline aluminosilicates possess well-defined microporous structures and strong Brønsted and/or Lewis acid sites, making them shape-selective catalysts. Mordenite (B1173385) (MOR), with its distinct 8- and 12-membered ring channels, is a promising catalyst for the carbonylation of dimethyl ether (DME) to this compound. acs.orgresearchgate.net The reaction is believed to occur at Brønsted acid sites located in the 8-membered ring side pockets. researchgate.net Other zeolites like SSZ-13, H-ZSM-5, and ferrierite have also been investigated for this reaction, with SSZ-13 showing activity comparable to mordenite. acs.orgrsc.org The acid site strength and distribution, which are influenced by the Si/Al ratio, are critical for catalytic performance. acs.org In the synthesis of methyl methoxyacetate (B1198184) from dimethoxymethane, optimized hierarchical HY zeolites have demonstrated significantly enhanced conversion and selectivity compared to the parent HY zeolite. mdpi.com

The table below compares the performance of various solid acid catalysts in this compound synthesis and related reactions.

CatalystReactionReactantsTemperature (°C)Conversion (%)Selectivity (%)Reference(s)
Indion 180EsterificationAcetic Acid, Methanol-78 (Acetic Acid)-
Amberlyst 35HydrolysisThis compound, Water-61.6 (this compound)- researchgate.net
Dowex 50WX8EsterificationEthanol, Acetic Anhydride80~90 (Ethanol)~90 (Ethyl Acetate) scirp.org
Cu/HMORDME CarbonylationDimethyl Ether, CO210~100 (DME)~100 (this compound) acs.org
SSZ-13 (Si/Al ≈ 10)DME CarbonylationDimethyl Ether, CO165-High (this compound) acs.org
Optimized HY ZeoliteDMM CarbonylationDimethoxymethane, CO-96.32 (DMM)92.35 (Methyl Methoxyacetate) mdpi.com

Design and Performance of Metal Oxide Catalysts (e.g., Mn-modified Cu/SiO₂, MgO)

Supported metal and metal oxide catalysts are primarily investigated for the hydrogenation of this compound to produce ethanol, a valuable biofuel and chemical intermediate.

Mn-modified Cu/SiO₂: Copper supported on silica (B1680970) (Cu/SiO₂) is a widely studied catalyst for ester hydrogenation. The performance is highly dependent on the copper particle size, dispersion, and the presence of different copper species (Cu⁰ and Cu⁺). Doping the Cu/SiO₂ catalyst with manganese (Mn) has been shown to significantly improve both activity and stability for this compound hydrogenation to ethanol. rsc.orgacs.org The addition of an optimal amount of manganese (e.g., 3 wt%) can diminish the copper crystallite size, increase the copper surface area, and enrich the surface with Cu⁺ species. rsc.org This synergistic effect between copper and manganese species is crucial. Specifically, Mn²⁺-Oᵥ (oxygen vacancy) defect sites are proposed to act as primary active sites, promoting the adsorption and activation of the carbonyl and C-O bonds in the this compound molecule, even at temperatures as low as 180°C. acs.org

MgO: Magnesium oxide (MgO) is a basic oxide that can be used as a catalyst or a promoter. As a catalyst, DFT calculations have shown that the MgO(501) surface can facilitate the dissociation of the C-O bond in this compound into methoxide (B1231860) and acetate fragments with a low activation energy. researchgate.net In the transesterification of n-butyl acetate with methanol, a reaction analogous to biodiesel production, a CaO/MgO mixed oxide catalyst showed high activity, with a CaO/MgO mass ratio of 8:2 being optimal. sci-hub.se MgO has also been used as a promoter for Cu/ZnO catalysts in the hydrogenation of this compound. The addition of an optimal amount of MgO enhances the dispersion of Cu⁰ species and helps generate Cu⁺ species, which are crucial for high catalytic activity. bohrium.com

Operando Spectroscopic Studies of Catalytic Mechanisms

To understand how catalysts function under real reaction conditions and to rationally design improved materials, operando (meaning "at work") spectroscopic techniques are indispensable. These methods provide insights into the nature of active sites, reaction intermediates, and deactivation pathways.

For this compound-related reactions on solid acids, operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) coupled with Mass Spectrometry (MS) is a powerful tool. Studies on the methanol carbonylation over Cu-exchanged mordenite (Cu-H-MOR) have used operando DRIFTS-MS to follow the reaction mechanism. rsc.orgrsc.org The results suggest a bifunctional mechanism where Brønsted acid sites catalyze the dehydration of methanol to form surface methoxy (B1213986) species and dimethyl ether, while Cu⁺ redox sites activate CO for insertion into the methoxy groups, forming an acetyl-like intermediate. This intermediate then reacts with DME to produce this compound. rsc.orgrsc.org The evolution of infrared bands corresponding to surface species and gas-phase products can be tracked in real-time. rsc.org

Operando solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and UV/Vis diffuse reflectance spectroscopy have been employed to study the methyl-acetate-to-hydrocarbon (MATH) reaction over H-SAPO-34. These studies provided spectroscopic evidence that hydrocarbon pool species (olefins and aromatics) are derived from the acetyl group of this compound, bridging the gap between the "direct" C-C bond formation mechanism and the conventional "hydrocarbon pool" mechanism. nih.gov Similarly, in the methanol-to-hydrocarbons (MTH) reaction, operando photoelectron photoion coincidence (PEPICO) spectroscopy has identified ketene (B1206846) as a key intermediate, for which this compound is an excellent precursor. kaust.edu.sa

These advanced characterization techniques are crucial for moving beyond black-box descriptions of catalysis and towards a detailed, molecular-level understanding of the complex reaction networks involving this compound.

Catalyst Deactivation and Regeneration Strategies in this compound Processes

The long-term stability of catalysts is a critical factor for the economic viability of this compound production and conversion processes. Catalyst deactivation, a phenomenon where the catalyst loses its activity and/or selectivity over time, is a significant challenge. The primary mechanisms of deactivation in these processes are coke formation, sintering, and poisoning. Consequently, effective regeneration strategies are essential to restore catalytic performance and extend the catalyst's lifespan.

Deactivation Mechanisms:

Coke Formation: In the carbonylation of dimethyl ether (DME) to this compound, zeolite catalysts such as mordenite (MOR) are commonly employed. These catalysts are prone to deactivation due to the deposition of carbonaceous materials, or "coke," on their active sites and within their porous structure. researchgate.netrsc.org Coke is primarily formed from hydrocarbon side reactions. acs.org For instance, in mordenite zeolites, the larger 12-membered ring (12-MR) channels are more susceptible to forming coke precursors, which can block access to the active sites located in the 8-membered ring (8-MR) side pockets where the carbonylation reaction preferentially occurs. researchgate.netresearchgate.net Studies have shown that both DME and carbon monoxide can act as sources for coke formation, with CO found to accelerate the process. researchgate.net The nature of the coke can also vary, from "soft coke," composed of reaction intermediates, to "hard coke," which is more graphitic and difficult to remove. acs.org

Sintering: In processes like the hydrogenation of this compound to ethanol, which often utilizes copper-based catalysts, sintering is a major cause of deactivation. cjcatal.comresearchgate.netuniovi.es Sintering involves the agglomeration of small metal nanoparticles on the support surface into larger particles at high reaction temperatures. This leads to a decrease in the active surface area of the metal, resulting in a loss of catalytic activity. cjcatal.comuniovi.es The presence of water, a byproduct of the reaction, can accelerate the sintering of copper particles. uniovi.es The addition of promoters like indium oxide to Cu/SiO₂ catalysts has been shown to inhibit this thermal transmigration and accumulation of copper nanoparticles, thus enhancing stability. cjcatal.com

Poisoning: Catalyst poisoning occurs when impurities in the feedstock strongly adsorb to the active sites, rendering them inactive. In the hydrogenation of this compound over copper-zinc oxide catalysts, impurities such as chlorine and sulfur in the feed can cause rapid deactivation, particularly at the front end of the catalyst bed. researchgate.net Iron carbonyl compounds have also been identified as potential poisons for catalysts used in methanol carbonylation processes, as they can accumulate on the active surface and degrade performance. nih.gov

Regeneration Strategies:

The most common strategy for regenerating catalysts deactivated by coke is controlled combustion of the carbonaceous deposits. This is typically achieved by treating the coked catalyst at elevated temperatures in a stream of air or a diluted oxygen mixture.

For zeolite catalysts used in DME carbonylation, regeneration by burning off coke has been shown to be effective. Research on H-MOR zeolites indicates that treatment with 3% O₂ at 320°C followed by a period at 550°C can achieve complete restoration of the initial DME conversion. Studies have demonstrated that regeneration with either diluted or pure air can fully restore the initial activity, with some instances even showing a slight improvement in activity after reactivation. google.com The conditions for regeneration, such as temperature, oxygen concentration, and heating rate, are crucial for effectively removing coke without causing irreversible damage to the catalyst structure.

In the aldol (B89426) condensation of this compound with formaldehyde (B43269), catalysts like Cs/SBA-15 also deactivate due to coke formation. These catalysts can be regenerated by burning off the coke in an air stream. escholarship.org Similarly, for ZrO₂-modified Cs/SiO₂ catalysts, calcination in air at 400°C for 10 hours has been used to regenerate the catalyst over multiple cycles, demonstrating good stability and reusability. tandfonline.com

Structure-Activity Relationships and Rational Catalyst Design for this compound Conversions

The rational design of catalysts with high activity, selectivity, and stability is paramount for advancing this compound synthesis and conversion technologies. This involves understanding the intricate relationships between the catalyst's structural properties and its performance. Key factors include the nature and distribution of active sites, the catalyst's morphology and pore structure, and the synergistic effects in bifunctional systems.

Influence of Zeolite Structure and Acidity:

In the carbonylation of DME to this compound, the structure and acidity of zeolite catalysts are determining factors for their performance. Mordenite (MOR) and Ferrierite (FER) are effective catalysts due to their specific pore structures, which feature 8-membered ring (8-MR) side pockets. researchgate.net These pockets provide a confinement effect that facilitates the carbonylation reaction, which is the rate-limiting step. researchgate.net The Brønsted acid sites (bridging Al–OH–Si groups) within these 8-MR channels are considered the primary active centers. tandfonline.comresearchgate.net

The location and strength of these acid sites are crucial. It has been demonstrated that acid sites within the 8-MR are more active for carbonylation, while those in the larger 12-MR channels of mordenite tend to promote the formation of coke, leading to deactivation. researchgate.netuniovi.es Therefore, a rational design strategy involves maximizing the density of Brønsted acid sites in the 8-MR channels while passivating or minimizing those in the 12-MR channels. tandfonline.com Furthermore, creating superacid sites through the introduction of three-coordinated aluminum has been shown to significantly enhance catalytic activity by facilitating the initial DME dissociation step. rsc.org

The performance of various zeolite catalysts in DME carbonylation is summarized below:

CatalystReaction Temperature (°C)DME Conversion (%)This compound Selectivity (%)Reference
H-MOR19015.797.8 google.com
H-EMT19076.094.5 google.com
H-ZSM-3525011.096.0 google.com
P-Modified Ferrierite--Superior Activity google.com
NH₄F etched Ferrierite220~30.5~97.1 rsc.org

Bifunctional Catalysis and the Role of Promoters:

Many reactions involving this compound benefit from bifunctional catalysts that possess both acidic and metallic functions.

DME Carbonylation: The introduction of metal cations like copper (Cu), cobalt (Co), or nickel (Ni) into H-MOR via ion exchange can significantly enhance catalytic performance. acs.org These metals introduce new Lewis acid sites that are effective for CO binding, which works in synergy with the Brønsted acid sites responsible for DME activation. acs.org Cu-modified HMOR, in particular, has demonstrated high conversion and selectivity, approaching 100% under optimal conditions, while also suppressing carbon deposition and extending catalyst lifetime. acs.org

The table below illustrates the effect of metal modification on HMOR catalyst performance in DME carbonylation.

CatalystMetal Content (wt%)DME Conversion (%) (at GHSV=3960 mL/(g·h))MA Selectivity (%) (at GHSV=3960 mL/(g·h))Reference
HMOR-50.197.3 acs.org
Cu/HMOR1.8986.099.6 acs.org
Co/HMOR1.1364.399.4 acs.org
Ni/HMOR1.2555.398.7 acs.org
Zn/HMOR1.1651.298.1 acs.org
Ag/HMOR1.9832.194.3 acs.org

Data collected at T = 210 °C, P = 1.8 MPa

This compound Hydrogenation: In the hydrogenation of this compound to ethanol, copper-based catalysts supported on materials like silica (SiO₂) are widely studied. researchgate.net The performance is highly dependent on the interplay between Cu⁰ and Cu⁺ species. It is proposed that Cu⁺ sites are crucial for adsorbing the ester, while Cu⁰ sites facilitate hydrogen dissociation. Modifying these catalysts with promoters such as Indium (In), Lanthanum (La), Cerium (Ce), or Strontium (Sr) can significantly improve activity and stability. cjcatal.comustc.edu.cnnih.gov These promoters can enhance copper dispersion, increase the surface concentration of active Cu⁺ species, and prevent sintering. cjcatal.comustc.edu.cn For instance, the addition of an optimal amount of strontium to a Cu/SiO₂ catalyst was found to increase this compound conversion from 90.8% to 95.8% and ethanol selectivity from 86.3% to 96.2%. ustc.edu.cn

The following table shows the performance of various promoted Cu/SiO₂ catalysts for this compound hydrogenation.

CatalystPromoter (5 wt%)MA Conversion (%)Ethanol Selectivity (%)Reference
Cu/SiO₂None92.189.5 nih.gov
Cu/SiO₂-LaLa96.197.8 nih.gov
Cu/SiO₂-CeCe95.394.2 nih.gov
Cu/SiO₂-YY94.695.9 nih.gov

Data collected at T = 250 °C, P = 2.5 MPa, LHSV = 1 h⁻¹

Rational Design through Synthesis and Modeling:

The method of catalyst preparation plays a crucial role in determining its final properties and performance. For Cu/HMOR catalysts used in DME carbonylation, preparation via ion-exchange or urea (B33335) hydrolysis can lead to higher activity compared to incipient wetness impregnation, by influencing surface area and the nature of acid and CO adsorption sites. ustc.edu.cn

Computational modeling, including Density Functional Theory (DFT), is an increasingly powerful tool in the rational design of catalysts. rsc.org These methods allow for the investigation of reaction mechanisms at the molecular level, identification of active sites, and prediction of the effects of different promoters or structural modifications. rsc.orgvirginia.edu This theoretical insight can guide the experimental synthesis of more efficient and robust catalysts for this compound production and conversion, reducing the need for extensive trial-and-error experimentation.

Computational Chemistry and Theoretical Modeling of Methyl Acetate

Quantum Chemical Investigations of Methyl Acetate (B1210297) Reactivity

Quantum chemical methods are instrumental in elucidating the electronic structure and predicting the chemical behavior of methyl acetate. These calculations provide a foundational understanding of its reaction energetics, transition states, and pathways.

Ab Initio Methods for Reaction Energetics and Transition State Characterization

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are crucial for obtaining accurate reaction energetics for this compound. High-level methods such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) and Møller-Plesset second-order perturbation theory (MP2) have been extensively used to study its reactions, particularly hydrogen abstraction. princeton.eduaip.orgacs.orgnih.gov

For instance, the kinetics of hydrogen abstraction from this compound by various radicals (H, O(³P), OH, CH₃, and HO₂) have been investigated using CCSD(T) to predict chemically accurate reaction energetics. princeton.eduacs.org These studies involve locating the transition state (TS) geometries and calculating the barrier heights. It has been shown that for reactions like this compound with H, CH₃, and O, the barrier heights calculated with the cc-pVTZ basis set can be larger than those extrapolated to the complete basis set (CBS) limit. princeton.edu For example, at the CCSD(T) level, barrier heights with the cc-pVTZ basis set were found to be up to 1.7 and 2.5 kcal/mol larger than the CBS(D-T) and CBS(T-Q) energies, respectively. princeton.edu

Highly correlated ab initio calculations have also been employed to study the spectroscopic parameters of this compound, revealing details about its conformers (cis and trans) and the energy barriers for internal rotations. aip.org The cis-conformer is more stable, and the barrier for the torsion of the C–O single bond is significant. aip.org

The following table presents a selection of calculated barrier heights for hydrogen abstraction from this compound by different radicals using ab initio methods.

Table 1: Calculated Barrier Heights (kcal/mol) for H-Abstraction from this compound This table is interactive. Click on headers to sort.

Reactant Radical Abstraction Site Method Barrier Height (kcal/mol) Reference
H Methoxy (B1213986) (–OCH₃) CCSD(T)/CBS(T-Q) 9.8 princeton.edu
H Acetyl (–C(O)CH₃) CCSD(T)/CBS(T-Q) 11.2 princeton.edu
O(³P) Methoxy (–OCH₃) CCSD(T)/CBS(T-Q) 6.7 princeton.edu
O(³P) Acetyl (–C(O)CH₃) CCSD(T)/CBS(T-Q) 7.9 princeton.edu
OH Methoxy (–OCH₃) CCSD(T)//M08-HX -1.9 princeton.edu
OH Acetyl (–C(O)CH₃) CCSD(T)//M08-HX -0.7 princeton.edu
CH₃ Methoxy (–OCH₃) CCSD(T)/CBS(T-Q) 12.6 princeton.edu
CH₃ Acetyl (–C(O)CH₃) CCSD(T)/CBS(T-Q) 14.1 princeton.edu
HO₂ Methoxy (–OCH₃) CCSD(T)//M08-HX 15.9 princeton.edu

Density Functional Theory (DFT) for Reaction Pathway Elucidation and Surface Interactions

Density Functional Theory (DFT) offers a computationally efficient alternative to high-level ab initio methods, making it suitable for studying complex reaction pathways and interactions with surfaces. DFT has been widely applied to investigate various aspects of this compound chemistry.

Studies have used DFT to explore the optimized structure, vibrational frequencies, and electronic properties of this compound. nepjol.info These calculations help in understanding the molecule's stability and reactivity through descriptors like the HOMO-LUMO energy gap. nepjol.info For this compound, the HOMO-LUMO gap is relatively high, suggesting lower reactivity compared to molecules like acetone. nepjol.info

DFT calculations have been crucial in elucidating reaction mechanisms, such as the carbonylation of dimethyl ether to this compound over mordenite (B1173385) catalysts. rsc.orgosti.gov These studies have shown that the reaction of CO with surface methyl groups is the rate-limiting step and occurs more favorably in the side pockets of the zeolite structure. rsc.orgosti.gov

Furthermore, DFT has been employed to investigate the interaction of this compound with catalyst surfaces, which is relevant for applications in biodiesel production and environmental catalysis. The adsorption of this compound on surfaces like anatase TiO₂(001) and MgO has been systematically studied. researchgate.netgdut.edu.cn On TiO₂(001), this compound adsorbs via the interaction of its carbonyl group with the titanium sites on the surface. gdut.edu.cn On MgO surfaces, the dissociation of the C–O bond of this compound into methoxide (B1231860) and acetate fragments is found to be exothermic with a low activation energy on the edge of the MgO(501) surface. researchgate.net

The following table summarizes findings from DFT studies on this compound.

Table 2: Summary of DFT Investigations on this compound This table is interactive. Click on headers to sort.

Studied System/Reaction DFT Functional Basis Set Key Finding Reference
Electronic Properties B3LYP 6-311+G(d',p') High HOMO-LUMO gap (7.4222 eV) indicates high stability. nepjol.info nepjol.info
H-abstraction by Cl MPWB1K 6-31+G(d,p) H-abstraction from the –OCH₃ group is kinetically and thermodynamically more favorable. researchgate.net researchgate.net
Adsorption on TiO₂(001) DFT - Adsorption occurs via the carbonyl group interacting with Ti₅c sites. gdut.edu.cn gdut.edu.cn
Dissociation on MgO(501) DFT - C–O bond dissociation is exothermic with a low activation energy.

Multi-coefficient Correlation Methods for High-Accuracy Energetics

For achieving very high accuracy in reaction energetics, multi-coefficient correlation methods can be employed. These methods, such as the Gaussian-n (Gn) theories, aim to approximate high-level calculations like CCSD(T) with a large basis set through a series of lower-level calculations.

For example, methods like G4(MP2) have been benchmarked for their performance in calculating reaction energies and barrier heights for various reactions and have shown good performance with root-mean-square deviations below the threshold of chemical accuracy. researchgate.net In the context of this compound, the G2(MP2)//MPWB1K/6-31+G(d,p) method has been used to compute the rate coefficient for the H-atom abstraction of this compound by chlorine atoms. polyu.edu.hk These methods provide a reliable means of obtaining high-accuracy energetics for reactions involving this compound, which are crucial for accurate kinetic modeling.

Chemical Kinetic Modeling and Simulation for this compound Systems

Chemical kinetic modeling and simulation are essential for predicting the behavior of this compound in complex environments like combustion. These models rely on accurate rate constants for elementary reactions, which are often obtained from theoretical calculations.

Transition State Theory (TST) and Variational Transition State Theory (VTST) Applications

Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of chemical reactions. For more complex reactions, especially those with loose transition states or no distinct energy barrier, Variational Transition State Theory (VTST) is employed. VTST minimizes the rate constant along the reaction coordinate, providing a more accurate description. acs.orgacs.orgresearchgate.net

TST and VTST have been extensively applied to study the reactions of this compound, particularly hydrogen abstraction and unimolecular decomposition. princeton.eduacs.orgosti.govpolimi.itresearchgate.net For instance, high-pressure-limit rate constants for hydrogen abstraction from this compound by various radicals have been calculated using TST over a wide temperature range (250 to 2000 K). princeton.eduacs.org In these calculations, hindered rotor approximations are often used to treat the internal rotations of the molecule and the transition state. princeton.edu

For reactions involving hydroperoxyl radicals (HO₂), which are important in combustion, VTST has been used to account for the complex nature of the transition states. osti.govpolimi.it These studies have highlighted the importance of considering torsional motions in detail, as simpler hindered rotor approximations can lead to inaccuracies in the calculated rate constants. osti.gov

The following table presents examples of reactions studied using TST and VTST.

Table 3: Applications of TST and VTST to this compound Reactions This table is interactive. Click on headers to sort.

Reaction Theory Temperature Range (K) Key Finding Reference
H-abstraction by H, O, OH, CH₃, HO₂ TST 250 - 2000 Provided high-pressure limit rate constants for combustion modeling. princeton.eduacs.org princeton.eduacs.org
H-abstraction by OH and HO₂ VTST - Detailed consideration of torsional motions is crucial for accurate rate constants. osti.govpolimi.it osti.govpolimi.it
H-abstraction by H atom TST with Eckart tunneling 500 - 2000 Calculated rate constants are in excellent agreement with experimental results. researchgate.net researchgate.net

Master Equation Calculations for Pressure-Dependent Rate Constants

Many reactions involving this compound, especially in combustion, are pressure-dependent. Master Equation (ME) calculations, often based on the Rice-Ramsperger-Kassel-Marcus (RRKM) theory, are used to compute temperature- and pressure-dependent rate constants. polyu.edu.hkresearchgate.netresearchgate.netresearchgate.netosti.govprinceton.edu

ME calculations have been employed to study the oxidation of this compound, including the reactions of this compound radicals with molecular oxygen. polyu.edu.hkresearchgate.netresearchgate.net These studies have shown that the formation and subsequent reactions of peroxy radicals are critical to the low-temperature combustion chemistry of this compound. polyu.edu.hkresearchgate.net The pressure- and temperature-dependence of the rate constants for these reactions are crucial for developing accurate combustion models. researchgate.net

For the unimolecular dissociation and isomerization of this compound radicals, RRKM/ME theory has been used to compute rate coefficients over wide temperature and pressure ranges. osti.govprinceton.edu These calculations have revealed that the predicted rate coefficients and branching fractions at finite pressures can differ significantly from the high-pressure-limit results, especially at higher temperatures. osti.gov

The following table highlights some applications of Master Equation calculations for this compound systems.

Table 4: Master Equation (ME) Calculations for this compound Systems This table is interactive. Click on headers to sort.

Reaction System Theory Temperature Range (K) Pressure Range Key Finding Reference
H-abstraction by OH and HO₂ ME/VTST - - Correctly accounts for the effect of van der Waals wells and quantum tunneling. osti.govpolimi.it osti.govpolimi.it
MA radicals + O₂ RRKM/ME 300 - 2500 0.01 - 100 atm Calculated pressure- and temperature-dependent rate constants for oxidation modeling. polyu.edu.hkresearchgate.netresearchgate.net polyu.edu.hkresearchgate.netresearchgate.net
Unimolecular reactions of MA radicals RRKM/ME 500 - 2500 0.01 atm - HPL Rate coefficients at finite pressures differ significantly from the high-pressure limit. osti.govprinceton.edu osti.govprinceton.edu

Development of Detailed Chemical Kinetic Mechanisms for Combustion and Atmospheric Chemistry

The development of detailed chemical kinetic mechanisms is fundamental to understanding and predicting the behavior of this compound (CH3C(O)OCH3) in both high-temperature combustion environments and the Earth's atmosphere. These models are complex networks of elementary reactions that describe the transformation of the fuel into final products.

Combustion Chemistry:

Detailed kinetic models for this compound combustion are crucial for its potential use as a biofuel component. lu.se Early models were often based on the principle of similarity, drawing analogies from the reaction kinetics of structurally related molecules like methanol (B129727), dimethyl ether, and ethane. osti.gov For instance, the rates of H-atom abstraction from the two distinct methyl groups in this compound were initially estimated by comparing them to the methyl group in methyl butanoate and the tertiary C-H bond in methyl cyclohexane, respectively. osti.gov

More recent and advanced mechanisms have been developed and refined using quantum chemistry calculations to determine reaction rates and pathways more accurately. osti.gov These theoretical calculations are often coupled with experimental validation. A collaborative study by Ahmed et al. involved quantum chemistry calculations for H-abstraction reactions, alongside a suite of experiments including shock tube ignition delays, jet-stirred reactor (JSR) speciation, and laminar burning velocity measurements. osti.govulb.ac.be This integrated approach allowed for the development and validation of a new kinetic mechanism that showed significant improvements in predicting experimental data compared to earlier models. lu.seosti.gov

High-level ab initio calculations, such as CCSD(T) and MRACPF2, have been employed to predict chemically accurate energetics for hydrogen abstraction from this compound by key combustion radicals like H, O(3P), OH, CH3, and HO2. acs.org These calculations have shown that H-abstraction from both the acetyl (-C(O)CH3) and methoxy (-OCH3) groups are competitive and contribute significantly to the fuel's consumption. acs.org The decomposition of the primary radicals formed from H-abstraction, CH2C(O)OCH3 and CH3C(O)OCH2, has also been a subject of theoretical investigation. It was found that the CH3C(O)OCH2 radical can directly dissociate, while the CH2C(O)OCH3 radical must first undergo isomerization, influencing the subsequent reaction pathways. osti.gov

These detailed models are validated against a wide range of experimental data:

Ignition Delay Times: Measured in shock tubes at various pressures (e.g., 15 and 30 bar) and equivalence ratios. lu.seulb.ac.be

Laminar Burning Velocities: Determined using methods like the heat flux burner at atmospheric pressure. lu.seulb.ac.be

Species Concentration Profiles: Measured in jet-stirred reactors and low-pressure premixed flames, providing data on reactants, products, and key intermediates like formaldehyde (B43269) and ketene (B1206846). ulb.ac.beresearchgate.net

The models successfully predict that this compound oxidation produces significant amounts of formaldehyde and ketene, which are linked to the different H-abstraction sites. researchgate.net

Atmospheric Chemistry:

In the atmosphere, the primary degradation pathway for this compound is initiated by reaction with oxidants, most notably the hydroxyl (OH) radical and, in marine environments, the chlorine (Cl) atom. researchgate.netacs.org Theoretical studies have been instrumental in elucidating the mechanisms of these reactions.

Smog chamber/FTIR studies have been used to investigate the Cl atom-initiated oxidation of this compound. These experiments determined that the reaction proceeds predominantly ( >95%) via H-abstraction from the methoxy (–OCH3) group. acs.org The resulting CH3C(O)OCH2• radical reacts with O2 to form a peroxy radical (CH3C(O)OCH2O2•). The fate of the subsequent alkoxy radical (CH3C(O)OCH2O•) is complex; it can either react with O2 or undergo a unimolecular α-ester rearrangement to produce acetic acid and an HCO• radical. acs.org

Theoretical investigations of the reaction with OH radicals have employed dual-level direct dynamics methods and canonical variational transition-state theory (CVT) to calculate rate constants over a wide temperature range (200-1200 K). nih.govacs.org These studies identified four possible reaction channels, with H-abstraction from the methoxy group being the dominant pathway at lower, atmospherically relevant temperatures. nih.govacs.org As temperatures increase, other H-abstraction channels become more significant. nih.govacs.org

The following table summarizes key reaction rate constants determined for the atmospheric oxidation of this compound.

ReactionRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)Method
Cl + CH₃C(O)OCH₃(2.2 ± 0.3) × 10⁻¹²296Relative Rate (Experimental) acs.org
Cl + CH₃C(O)OC(O)H(1.0 ± 0.1) × 10⁻¹³296Relative Rate (Experimental) acs.org
Cl + ClCH₂C(O)OCH₃(8.5 ± 1.9) × 10⁻¹³296Relative Rate (Experimental) acs.org

Analysis of Kinetic Isotope Effects (KIEs) in Hydrogen Abstraction Reactions

Kinetic Isotope Effects (KIEs) are a powerful tool in computational chemistry for elucidating the transition state structures and mechanisms of chemical reactions. researchgate.netwikipedia.org A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes (e.g., hydrogen, H, with deuterium, D). wikipedia.org This effect arises primarily from the difference in zero-point vibrational energies between the isotopologues, with the heavier isotope having a lower zero-point energy and thus requiring more energy to break a bond. bibliotekanauki.pl

For this compound, KIEs have been theoretically and experimentally studied for hydrogen abstraction reactions involving various radicals. These studies provide deep insights into the preferred sites of attack and the nature of the reaction barriers.

Reaction with Hydroxyl Radicals: Theoretical studies on the reaction of this compound with hydroxyl radicals (OH) and their deuterated counterpart (OD) have predicted "inverse" KIEs for the three H-abstraction channels. nih.govacs.org An inverse KIE (kH/kD < 1) typically occurs in secondary KIEs, where the isotopic substitution is at a site not directly involved in bond breaking, or in reactions where the transition state has a tighter binding environment for the isotope than the reactant. bibliotekanauki.pl The prediction of inverse KIEs for the H-abstraction channels in the OH + this compound system suggests a complex transition state structure and was proposed as a target for future laboratory investigations. nih.govacs.org

Reaction with Methyl and Trifluoromethyl Radicals: A detailed experimental study investigated the hydrogen abstraction from selectively deuterated this compound (CH3COOCD3) by methyl (CH3) and trifluoromethyl (CF3) radicals. publish.csiro.aupublish.csiro.au This work allowed for the direct determination of rate constants for attack at both the acetyl and methoxy positions and the calculation of the corresponding KIEs.

The results showed significant primary KIEs for abstraction from both sites, confirming that C-H bond cleavage is the rate-determining step. wikipedia.orgpublish.csiro.au Notably, the KIE for attack on the acetyl group by the CF3 radical was found to be more than double the KIE for the corresponding reaction with the CH3 radical. This unusually large difference was attributed to a greater difference in activation energies (ED - EH) for the CF3 reaction. publish.csiro.au

The following table presents the KIE values determined from these studies at a standard temperature of 400 K.

Attacking RadicalAbstraction SitekH/kD (at 400 K)Reference
CH₃•Acetyl Group (CH₃CO-)11 publish.csiro.aupublish.csiro.au
CH₃•Methoxy Group (-OCH₃)8 publish.csiro.aupublish.csiro.au
CF₃•Acetyl Group (CH₃CO-)24 publish.csiro.aupublish.csiro.au
CF₃•Methoxy Group (-OCH₃)4 publish.csiro.aupublish.csiro.au

These KIE data are crucial for refining the potential energy surfaces used in kinetic models and provide a stringent test for the accuracy of theoretical calculations. researchgate.net The variation in KIE values with the attacking radical and the abstraction site highlights the sensitivity of the transition state geometry to the electronic properties of the reactants.

Molecular Simulations and Solvation Effects on this compound Reactions

Molecular simulations provide a powerful lens to examine chemical processes in the condensed phase, revealing the critical role of the solvent in modifying reaction pathways, energetics, and dynamics. mdpi.com For this compound, computational methods like Monte Carlo (MC) and Molecular Dynamics (MD) simulations, often combined with quantum mechanical (QM) calculations (QM/MM or QM/MC methods), have been used to explore solvation effects on its reactivity.

Hydrolysis Reactions: The alkaline hydrolysis of this compound is a classic example where solvent effects are paramount. While gas-phase calculations can detail the intrinsic reaction mechanism, they fail to capture the reality of reactions in solution. researchgate.net A QM/MC simulation study was conducted on the alkaline hydrolysis of this compound to bridge this gap. This approach uses QM methods (like PM3) to handle the reacting species while treating the surrounding solvent molecules with a more computationally efficient MC method. researchgate.net The simulation explicitly modeled the aqueous solvent, allowing for an analysis of the role of individual water molecules. The results, which included averaged solvation energies, were found to be in much better agreement with experimental findings than gas-phase calculations alone, highlighting the necessity of including explicit solvent effects. researchgate.net

Solvation Structure and Dynamics: Molecular dynamics simulations can reveal the detailed structure of the solvent shells around a solute molecule. nih.gov While a study on this compound itself was not found in the initial search, analogous work on ethyl acetate in water-ethanol mixtures provides relevant insights. MD simulations showed that ethyl acetate was preferentially solvated by ethanol (B145695), with water molecules primarily occupying the second solvation shell. nih.gov This preferential solvation directly impacts reaction rates; for instance, the rate of hydrolysis decreases as the ethanol concentration in the first solvation shell increases. nih.gov This demonstrates that the local solvent environment, which can differ significantly from the bulk composition, governs reactivity.

Time-dependent density functional theory (TDDFT) has been used to investigate the hydrogen-bonding dynamics of this compound in an aqueous solution. worldscientific.com These calculations examined small clusters of this compound with one or two water molecules (CH3CO2CH3-(H2O)1,2). The study found that intermolecular hydrogen bonds (C=O···H–O) form between the carbonyl oxygen of this compound and water. worldscientific.com Interestingly, upon electronic excitation, these hydrogen bonds could be either strengthened or weakened, leading to red or blue shifts in the electronic spectra, respectively. worldscientific.com This dynamic behavior of hydrogen bonds upon excitation is crucial for understanding photochemical processes in solution.

Continuum Solvation Models: In addition to explicit solvent simulations, implicit continuum solvation models offer a computationally efficient way to account for bulk solvent effects. aip.org These models treat the solvent as a continuous medium with specific dielectric properties. A systematic parametrization protocol for the Self-Consistent Continuum Solvation (SCCS) model has been developed for 67 non-aqueous solvents, including this compound. aip.org This allows for the rapid and accurate estimation of solvation free energies, which are critical inputs for predicting reaction equilibria and rates in various solvent environments.

Advanced Separation and Purification Technologies for Methyl Acetate Systems

Reactive Distillation for Integrated Synthesis and Separation

Reactive distillation (RD) is a process intensification technology that combines chemical reaction and distillation in a single unit. srce.hrntnu.no This integration is particularly advantageous for equilibrium-limited reactions like the esterification of acetic acid and methanol (B129727) to produce methyl acetate (B1210297), as the continuous removal of products from the reaction zone shifts the equilibrium, leading to higher reactant conversion and product purity. srce.hrgoogle.comgoogle.com The technology offers improved selectivity, better temperature control, and effective utilization of reaction heat compared to conventional processes that involve a separate reactor followed by a series of distillation columns. srce.hr

Process Design and Simulation Methodologies for Reactive Distillation Columns

The design of reactive distillation columns for methyl acetate synthesis is complex due to the interplay between reaction kinetics, vapor-liquid equilibrium, and mass transfer. usm.my Process simulation software, particularly Aspen Plus, is extensively used for modeling, simulating, and optimizing the design of these columns. srce.hrusm.myresearchgate.net

A common approach involves developing a model using the RadFrac module in Aspen Plus, which can simulate a packed column where reaction and separation occur simultaneously. usm.myresearchgate.net These models often incorporate structured catalytic packings, such as Katapak-S with an ion exchange resin catalyst like Amberlyst 15 or Indion 180, which provide both a surface for the reaction and efficient separation. srce.hr The column is typically divided into three zones: a rectifying section at the top, a reactive zone in the middle, and a stripping section at the bottom. utah.edusrce.hr

To accurately represent the non-ideal behavior of the chemical system, thermodynamic models such as the Non-Random Two-Liquid (NRTL), Wilson, or UNIQUAC activity coefficient models are employed. usm.mynih.gov The NRTL model is frequently used for simulating the vapor-liquid equilibrium of the this compound-methanol-water-acetic acid system. usm.myresearchgate.net Kinetic models, such as the pseudo-homogeneous model, are integrated into the simulation to describe the esterification reaction rate. srce.hrnih.gov These comprehensive models allow for the detailed study of temperature and composition profiles throughout the column, enabling a robust design and scale-up. ntnu.noresearchgate.net

Optimization of Operating Parameters for this compound Recovery

Optimizing the operating parameters of a reactive distillation column is crucial for maximizing the purity of this compound while minimizing energy consumption. Key parameters that are frequently optimized include the reflux ratio, reboiler heat duty, feed flow rates, and the location of the feed points. usm.mycore.ac.ukmdpi.com

Sensitivity analysis and optimization tools within simulation software are used to determine the optimal conditions. usm.mycore.ac.uk For instance, studies have shown that increasing the reflux ratio generally enhances the purity of the this compound distillate but also increases the reboiler heat duty. usm.my Therefore, a trade-off must be found. One optimization study identified an optimal reflux ratio of 9 and a reboiler heat duty of 528.5 Watts to achieve a this compound purity of 98.42%. usm.mycore.ac.uk Another study reported achieving 99.5% this compound purity and 99% acetic acid conversion with a reflux ratio of 1.9 when the feed locations were optimized. nih.gov The strategic placement of reactant feeds—acetic acid above the reactive zone and methanol below—can significantly enhance conversion and product purity. nih.govacs.org

Table 1: Research Findings on Optimization of Operating Parameters for this compound Reactive Distillation
Study/ResearcherOptimized ParameterOptimal ValueResulting this compound PurityResulting Acetic Acid ConversionSimulation Tool/Model
Ahmad Firdaus Bin Mohamad Rohaimi (2022) usm.mycore.ac.ukReflux Ratio / Reboiler Heat Duty9 / 528.5 W98.42%66.28%Aspen Plus V10 / NRTL
Giwa and Karacan (2012) (as cited in usm.my)N/A (Baseline)N/A65.31%96.48%Aspen Plus
Datta and Gupta (2015) nih.govReflux Ratio / Number of Stages1.9 / 3099.5%99%Aspen Plus V7.3 / UNIQUAC
Elgue et al. (as cited in nahrainuniv.edu.iq)Batch Time0.4 hrMaximized ProductionN/AMATLAB 6.1
Agreda et al. (1990) utah.edumdpi.comDistillate-to-Feed (D/F) Ratio0.6275Highest Possible Purity>99%Computer Simulations

Extractive Distillation for Azeotropic Mixture Separation

The separation of this compound from methanol is complicated by the formation of a minimum-boiling binary azeotrope, which at atmospheric pressure contains approximately 81.3% this compound by mass. hep.com.cngoogle.com This azeotrope prevents the complete separation of the two components by conventional distillation. google.comtandfonline.com Extractive distillation is an effective method to overcome this limitation. The process involves introducing a high-boiling solvent, known as an entrainer, into the distillation column. tandfonline.com The entrainer alters the relative volatility of the original components, breaking the azeotrope and allowing for the separation of high-purity this compound as the overhead product. tandfonline.comtandfonline.com

Selection and Evaluation of Entrainers and Solvents (e.g., Ionic Liquids, Dimethyl Sulfoxide)

The choice of entrainer is the most critical factor in designing an extractive distillation process. An effective entrainer should have a high boiling point, be thermally stable, non-corrosive, and, most importantly, significantly increase the relative volatility between this compound and methanol. tandfonline.com

Conventional Solvents: For many years, various organic solvents have been investigated. Dimethyl sulfoxide (B87167) (DMSO) has been identified as a promising conventional entrainer for breaking the this compound-methanol azeotrope. hep.com.cnresearchgate.net Other effective agents include higher boiling oxygenated, nitrogenous, and/or sulfur-containing organic compounds like dimethylformamide. google.com

Ionic Liquids (ILs): More recently, ionic liquids have emerged as superior alternatives to traditional volatile organic solvents. hep.com.cn ILs are salts with low melting points that have negligible vapor pressure, high thermal stability, and tunable solvent properties. These characteristics make them environmentally friendlier and reduce the potential for solvent loss. nih.govacs.org Several studies have successfully used ILs as entrainers for this separation. For example:

1-ethyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([Emim][triflate]) was studied for its potential to produce highly concentrated this compound (99.5 mol%). aidic.it

1-hexyl-3-methylimidazolium chloride ([HMIM][Cl]) and 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) were screened using the COSMO-SAC method and found to be suitable entrainers. acs.org Process simulations showed that both could achieve the desired separation. acs.org

The selection process often involves computer-aided screening methods like COSMO-SAC, which can predict the selectivity of potential ILs at infinite dilution, followed by process simulation in software like Aspen Plus to confirm the results and design the process. hep.com.cnacs.org

Table 2: Evaluation of Different Entrainers for this compound-Methanol Separation
EntrainerTypeKey FindingReference
Dimethyl Sulfoxide (DMSO)Conventional Organic SolventIdentified as a promising candidate for breaking the azeotrope. hep.com.cnresearchgate.net hep.com.cn, researchgate.net
DimethylformamideConventional Organic SolventA typical example of an effective agent. google.com google.com
1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([Emim][triflate])Ionic LiquidSuccessfully used in simulations to achieve 99.5 mol% this compound. aidic.it aidic.it
1-hexyl-3-methylimidazolium chloride ([HMIM][Cl])Ionic LiquidSelected as an optimal entrainer via COSMO-SAC screening, showing better economic performance than [BMIM][Cl]. acs.org acs.org
1-butyl-3-methylimidazolium chloride ([BMIM][Cl])Ionic LiquidIdentified as a suitable entrainer, but with a higher total annual cost compared to [HMIM][Cl]. acs.org acs.org
Ethylene (B1197577) GlycolConventional Organic SolventUsed as an extractant in a double-solvent extractive distillation process for a quaternary system including this compound and methanol. tandfonline.com tandfonline.com

Economic and Energy Analysis of Extractive Distillation Processes

The economic viability and energy efficiency of extractive distillation processes are paramount for industrial implementation. Analyses typically focus on minimizing the Total Annual Cost (TAC), which includes both capital expenditure (CAPEX) for columns, reboilers, and condensers, and operating expenditure (OPEX) for heating, cooling, and solvent makeup. acs.orghep.com.cn

Simulations comparing different entrainers and process configurations provide valuable insights. A study comparing DMSO and the ionic liquid [Emim][triflate] found that the process using the ionic liquid with a single-effect evaporator for solvent regeneration was the least energy-demanding design in terms of both capital and operating expenses. hep.com.cnhep.com.cn Another study comparing the ionic liquids [HMIM][Cl] and [BMIM][Cl] concluded that the process using [HMIM][Cl] could reduce the TAC by 16.5% compared to the one using [BMIM][Cl]. acs.orgacs.org

Heat integration is another key strategy for improving energy efficiency and reducing costs. sphinxsai.com For complex mixtures, heat-integrated pressure-swing distillation (HIPSD) and heat-integrated double-solvent extractive distillation (HIDSED) have been evaluated. For a quaternary system of this compound–methanol–tetrahydrofuran–water, the HIDSED process showed significantly lower energy consumption (63.56% less) and TAC (44.01% less) compared to the HIPSD process. tandfonline.com These analyses demonstrate that a careful selection of the entrainer combined with optimized process design and heat integration can lead to substantial economic and energy savings. tandfonline.comresearchgate.net

Table 3: Economic and Energy Analysis of this compound Extractive Distillation
Process/EntrainerKey MetricFinding/ResultReference
[HMIM][Cl] vs. [BMIM][Cl]Total Annual Cost (TAC)TAC for [HMIM][Cl] process is 16.5% lower than for [BMIM][Cl]. acs.org
[Emim][triflate] vs. DMSOEnergy Demand & Costs[Emim][triflate] with evaporator regeneration was the least energy-demanding and most economical design. hep.com.cn, hep.com.cn
Heat-Integrated Double-Solvent ED (HIDSED) vs. Heat-Integrated Pressure Swing Distillation (HIPSD)Energy Consumption & TACHIDSED process reduced energy consumption by 43.29% and TAC by 28.12% compared to the non-integrated version. It was also 63.56% more energy-efficient than HIPSD. tandfonline.com
Dual Entrainer ConfigurationEnergy, TAC, EmissionsReduced energy consumption by 10.4%–64.1% and TAC by 11.1%–27.4% compared to single-entrainer processes. researchgate.net

Membrane Separation Techniques

Membrane separation, particularly pervaporation, has emerged as a promising alternative technology for purifying this compound, especially for breaking azeotropes. mdpi.comresearchgate.net Pervaporation is a process where a liquid mixture is brought into contact with a dense, non-porous membrane, and one component preferentially permeates through it and is removed as a vapor on the other side. mdpi.com Since it does not depend on vapor-liquid equilibrium, it is highly effective for separating azeotropic and close-boiling mixtures. mdpi.comdeswater.com A key advantage is its potential for lower energy consumption compared to distillation, as only a fraction of the feed needs to be vaporized. researchgate.net

This technique is well-suited for dehydrating this compound (removing water) or separating it from methanol. mdpi.comtandfonline.com The selection of the membrane material is critical for achieving high selectivity and permeate flux.

For Dehydration: Hydrophilic membranes are used to selectively remove water. The PERVAP 2201 membrane, which has an active layer of polyvinyl alcohol (PVA), has been shown to be effective for this purpose. mdpi.com Studies using this membrane at temperatures near the boiling point of this compound (50-70 °C) demonstrated that higher temperatures favor a higher permeate flux without significantly compromising selectivity. mdpi.com

For Methanol Separation: Polyamide-6 (PA-6) membranes, prepared by phase inversion, have been successfully used to separate methanol from this compound. deswater.comtandfonline.com The performance of these membranes is influenced by operating conditions; for example, the separation factor tends to decrease as the methanol concentration in the feed and the operating temperature increase. deswater.comtandfonline.com Other studies have investigated commercial PVA-based composite membranes (e.g., PERVAP™ 4155 series) for methanol recovery, finding them to be methanol-selective. tandfonline.comresearchgate.net Zeolite membranes, such as ZSM-5 and FAU-type, have also been proposed for separating the this compound-methanol azeotrope. google.com

Research into hybrid processes, combining distillation with a pervaporation unit, shows significant promise. A hybrid system can be more cost-effective than either standalone process, using the distillation column for the bulk separation and the pervaporation unit to break the azeotrope of the stream leaving the column. conicet.gov.ar

Table 4: Performance of Different Membranes for this compound Purification
Membrane TypeSeparation TaskKey Performance FindingsReference
PERVAP 2201 (PVA-based)Dehydration (Water removal)High temperature (50-70°C) increases permeate flux without compromising selectivity. Flux declines significantly below 2 wt.% water. mdpi.com
Polyamide-6 (PA-6)Methanol removalSeparation factor increases with feed flow rate but decreases with feed methanol concentration and temperature. A separation factor of 83 was achieved at 40°C. tandfonline.com, deswater.com
PERVAP™ 4155 series (PVA-based)Methanol removalMembranes are methanol-selective. At 60°C, the separation factor decreased from 6.4 to 4.1 as feed methanol increased from 2.3 to 34 wt%. tandfonline.com, researchgate.net
PERVAP 2256Methanol removalPart of a hybrid distillation-pervaporation process. Optimal permeate pressure was found to be 100 mbar. conicet.gov.ar
FAU-type ZeoliteMethanol removalProposed for efficient separation of methanol from methyl esters derived from carboxylic acids with 3 or more carbons. google.com

Pervaporation for this compound-Water Mixture Dehydration

Pervaporation has emerged as a highly effective membrane-based technique for the dehydration of this compound-water mixtures. This process is particularly advantageous for breaking the minimum boiling point azeotrope that forms at approximately 2.3 wt.% water, a composition that hinders further purification by traditional distillation. mdpi.com Pervaporation operates on the principle of selective permeation of a component through a dense membrane, driven by a partial pressure gradient. mdpi.com This method offers a significant energy advantage over distillation as it only requires the vaporization of a small fraction of the feed stream. mdpi.com

The effectiveness of pervaporation is largely dependent on the membrane's characteristics and the operating conditions. Hydrophilic membranes are typically employed for the dehydration of organic compounds. For instance, the PERVAP 2201 membrane, which has a polyvinyl alcohol (PVA) active layer, has demonstrated high hydrophilicity, making it suitable for removing water from this compound. mdpi.comresearchgate.net Research conducted on the PERVAP 2201 membrane for purifying this compound from crude biodiesel production showed that increasing the operating temperature (from 50°C to 70°C) enhances the water permeate flux without significantly compromising selectivity. mdpi.comresearchgate.net However, the flux tends to decrease substantially when the water concentration in the feed drops below 2 wt.%. researchgate.net

Another study investigated the use of a commercial hydrophobic composite PDMS-based membrane for the recovery of this compound from dilute aqueous solutions (0–1.5 wt% this compound). researchgate.net The experiments, conducted at temperatures of 30°C, 40°C, and 50°C, highlighted the influence of operating parameters on the separation performance. researchgate.net

The following table summarizes the performance of different membranes used for the pervaporation of this compound-water mixtures under various conditions.

Interactive Data Table: Pervaporation Performance for this compound-Water Separation

Membrane TypeFeed CompositionOperating Temperature (°C)Permeate Flux ( kg/m ²h)Separation FactorReference
PERVAP 2201 (PVA)2-8 wt.% Water50Data not specifiedData not specified mdpi.comresearchgate.net
PERVAP 2201 (PVA)2-8 wt.% Water60Data not specifiedData not specified mdpi.comresearchgate.net
PERVAP 2201 (PVA)2-8 wt.% Water70Data not specifiedData not specified mdpi.comresearchgate.net
PDMS-based0-1.5 wt% this compound30Data not specifiedData not specified researchgate.net
PDMS-based0-1.5 wt% this compound40Data not specifiedData not specified researchgate.net
PDMS-based0-1.5 wt% this compound50Data not specifiedData not specified researchgate.net

Integration of Membrane Reactors in this compound Processes

The integration of membrane separation with chemical reaction in a single unit, known as a membrane reactor, offers a promising approach for enhancing the production of this compound. deswater.com Pervaporation membrane reactors (PMRs) are particularly well-suited for equilibrium-limited reactions like esterification, where the continuous removal of a product (e.g., water or methanol) can shift the reaction equilibrium towards higher product yields. europa.euresearchgate.net This synergy of reaction and separation in one vessel can lead to increased conversion, lower energy costs, and a smaller process footprint. deswater.com

In the synthesis of this compound via the esterification of acetic acid and methanol, a water-selective membrane can be used to remove water, thereby driving the reaction forward. researchgate.net Similarly, in the transesterification of butanol and this compound to produce butyl acetate, a methanol-selective membrane can be used to remove methanol. europa.eu The choice of membrane is critical; for instance, polyvinyl alcohol (PVA) membranes have been shown to be water-selective and effective in the synthesis of this compound. researchgate.net

The performance of a PMR is influenced by several factors, including the rates of reaction and permeation. deswater.com A systematic design methodology for PMRs considers the interplay between these rates and the membrane's selectivity to optimize conversion. deswater.com For the production of this compound in a continuous stirred-tank reactor with a pervaporation membrane (PV-CSTR), achieving conversions greater than 90% requires specific operating conditions. deswater.com Interestingly, increasing the temperature can have a negative effect on the membrane reactor conversion. deswater.com

The NEW-PMR project explored new applications for PMRs, including the reaction between methanol and ethyl acetate to produce this compound and ethanol (B145695), a reaction relevant to biodiesel production. europa.eu Their research demonstrated that some commercial membranes could effectively separate butanol from the reaction medium, leading to significant energy savings. europa.eu

Interactive Data Table: Membrane Reactors in this compound Synthesis

ReactionMembrane TypeRemoved ProductReactor TypeKey FindingReference
Acetic Acid + MethanolPolyvinyl alcohol (PVA)WaterPV-CSTR, PF-PVMR, SB-PVMRPVA membrane is water-selective, shifting equilibrium. researchgate.net researchgate.net
Butanol + this compoundNot specifiedMethanolPMRCertain membranes can separate butanol, reducing energy use. europa.eu europa.eu
Methanol + Ethyl AcetateNot specifiedEthanolPMRStudied as a reference reaction for biodiesel production. europa.eu europa.eu

Hybrid Separation Processes (e.g., Reactive Extraction, Pressure-Swing Distillation)

Hybrid separation processes, which combine different unit operations, offer enhanced efficiency for purifying this compound. Reactive extraction and pressure-swing distillation are two prominent examples.

Reactive Extraction

Reactive extraction integrates a chemical reaction and a liquid-liquid extraction step into a single process. This technique is particularly effective for equilibrium-limited reactions, such as the esterification of acetic acid with methanol to produce this compound. ntnu.noresearchgate.net By using a solvent that selectively extracts the this compound from the reaction mixture, the equilibrium is shifted, leading to an increased reaction rate and higher product yield. ntnu.noresearchgate.net

A key aspect of reactive extraction is the choice of the extraction solvent. The solvent should have high selectivity and capacity for the desired product and should be easily separable from the product in a subsequent step. For this compound production, n-nonane has been identified as a suitable solvent due to its high selectivity for this compound and its significantly different boiling point, which facilitates separation by distillation. ntnu.noresearchgate.net The use of n-nonane can also prevent the formation of azeotropes during the final purification step. ntnu.noresearchgate.net Experimental studies have confirmed that reactive extraction using n-nonane can improve the yield of this compound and achieve a product purity of 99.3%. ntnu.noresearchgate.net

Pressure-Swing Distillation

Pressure-swing distillation (PSD) is a widely used method for separating azeotropic mixtures whose compositions are sensitive to pressure changes. famt.ac.in This technique is particularly relevant for the separation of the this compound-methanol azeotrope. researcher.lifehep.com.cn PSD systems typically employ two distillation columns operating at different pressures. famt.ac.in The feed is introduced into the first column, and the azeotropic mixture produced is then fed to the second column, which operates at a different pressure where the azeotrope composition is different, allowing for the separation of the components. famt.ac.in

Heat integration is often applied in PSD processes to improve energy efficiency, as the two columns operate at different temperatures. acs.orgtandfonline.com Studies have shown that a heat-integrated pressure-swing distillation (HIPSD) process can significantly reduce energy consumption and total annual cost (TAC) compared to a conventional PSD process for separating this compound-methanol mixtures. tandfonline.com For instance, one study reported energy savings of 33.87% and a TAC reduction of 30.70% with an HIPSD process. tandfonline.com The design and control of these systems can be complex, especially when dealing with disturbances in feed flow rate and composition. acs.org

Interactive Data Table: Comparison of Hybrid Separation Processes for this compound

ProcessApplicationKey FeatureAdvantagesDisadvantagesReference
Reactive ExtractionThis compound ProductionSimultaneous reaction and extractionIncreased yield and purity, avoids azeotropes. ntnu.noresearchgate.netRequires suitable solvent and subsequent solvent recovery. ntnu.noresearchgate.net
Pressure-Swing DistillationThis compound-Methanol SeparationUtilizes pressure-sensitive azeotropeNo entrainer needed, can be heat-integrated for energy savings. famt.ac.intandfonline.comHigher capital cost due to two columns, complex control. acs.org famt.ac.inresearcher.lifetandfonline.com
Extractive DistillationThis compound-Methanol SeparationAddition of a high-boiling solventEffective in breaking the azeotrope. hep.com.cntandfonline.comRequires solvent recovery, potential for product contamination. hep.com.cntandfonline.com

Environmental and Sustainable Chemical Engineering Applications of Methyl Acetate

Green Chemistry Principles in Methyl Acetate (B1210297) Production and Utilization

Green chemistry principles are being actively applied to the lifecycle of methyl acetate, from its synthesis to its end-of-life, to create more environmentally benign processes.

The transition from fossil-based to renewable feedstocks is a cornerstone of sustainable chemical production. There is a growing interest in producing this compound from bio-based sources to reduce the carbon footprint and dependency on fossil fuels. slchemtech.com

Several renewable routes to this compound and its precursors are under investigation:

Bio-ethanol and Bio-acetic Acid: The conventional esterification process can be made greener by utilizing bio-ethanol and bio-acetic acid, which are derived from the fermentation of biomass. slchemtech.com

Syngas from Biomass: Synthesis gas (a mixture of carbon monoxide and hydrogen) can be produced from the gasification of biomass. dicp.ac.cn This syngas can then be used in processes like the carbonylation of dimethyl ether (also derivable from biomass) to produce this compound. dicp.ac.cngoogle.com

Direct Conversion of Methane (B114726) and CO2: Research has explored the direct carbonylation of methane with carbon monoxide in the presence of an oxidant to produce this compound. Additionally, processes are being developed for the synthesis of acetate from carbon dioxide and hydrogen through microbial fermentation, which can then be esterified. pnas.orgnih.gov

Biorefinery Side Streams: Methyl levulinate, a side product from biorefineries, can be converted into methyl 3-acetoxypropionate, which can then be pyrolyzed to produce methyl acrylate (B77674) and acetic acid, a key raw material for this compound. acs.orgtib.euacs.org

Aldol (B89426) Condensation: A renewable pathway for producing methyl acrylate involves the aldol condensation of this compound with formaldehyde (B43269), both of which can be derived from bio-based methanol (B129727). oaes.cc

The following table summarizes some of the explored biobased routes for this compound synthesis.

Feedstock(s)Synthesis RouteKey Advantages
Bio-ethanol, Bio-acetic AcidEsterificationUtilizes established technology with renewable inputs. slchemtech.com
Syngas (from biomass), Dimethyl EtherCarbonylationReduces reliance on fossil fuels for key building blocks. dicp.ac.cngoogle.com
Methane, Carbon MonoxideOxidative CarbonylationPotential for direct conversion of natural gas to a value-added chemical.
Carbon Dioxide, HydrogenMicrobial Fermentation & EsterificationUtilizes greenhouse gases as a feedstock. pnas.orgnih.gov
Methyl LevulinateMulti-step chemical conversionValorizes side streams from biorefineries. acs.orgtib.euacs.org

Process intensification (PI) aims to develop smaller, safer, and more energy-efficient manufacturing processes. ihsmarkit.com For this compound production, PI is crucial for reducing its environmental footprint. researchgate.net

Reactive Distillation (RD): A prime example of PI in this compound synthesis is reactive distillation. usm.my This technology combines the chemical reaction (esterification) and separation (distillation) into a single unit. ntnu.noslchemtech.com

Benefits of Reactive Distillation:

Overcoming Equilibrium Limitations: By continuously removing the products from the reaction zone, the reaction equilibrium is shifted, leading to higher conversion of reactants. scribd.comiau.ir

Energy Savings: The heat of reaction can be used to provide the energy needed for distillation, significantly reducing external energy consumption. slchemtech.com

Reduced Capital Cost: Combining multiple unit operations into one reduces the number of required pieces of equipment. ihsmarkit.com

Reduced Waste: Higher conversion and integrated separation lead to less unreacted raw material to be recycled and fewer byproducts. researchgate.net

Studies have shown that implementing reactive distillation can lead to significant energy savings. For instance, a simulation study suggested a potential for 33.5% energy saving in a this compound production process. researchgate.netsphinxsai.com Another study highlighted that optimizing a reactive distillation column for this compound production could increase product purity by 50.7% while minimizing the reboiler heat duty by about 57.14%. usm.my

Effective recycling and reuse are critical for minimizing waste and improving resource efficiency in industrial processes that utilize this compound. altiras.com

Solvent Recovery Systems: In applications like paints, coatings, and adhesives, where this compound is used as a solvent, recovery systems can be implemented. epchems.com These systems typically use condensation and distillation to capture and purify the solvent vapors for reuse, reducing the need for new solvent and minimizing emissions of volatile organic compounds (VOCs). epchems.comslchemtech.com

Valorization of Waste Streams: this compound is a component of waste streams from the production of purified terephthalic acid (PTA) and polyvinyl alcohol (PVA). atamanchemicals.commsu.edu Instead of treating it as waste, research is focused on its valorization. One novel approach is the chemical interesterification of triglycerides with this waste this compound to co-produce biodiesel and triacetin, a valuable fuel additive. msu.edu

Process Intensification for Reduced Environmental Footprint

Energy Efficiency and Process Optimization in this compound Manufacturing Plants

Energy consumption is a major operational cost and environmental concern in chemical manufacturing. Therefore, significant efforts are dedicated to improving the energy efficiency of this compound plants.

Process simulation tools like Aspen PLUS are widely used to model, simulate, and optimize this compound production processes. researchgate.net These tools allow engineers to analyze energy consumption and identify areas for improvement.

Heat Integration: One of the key strategies for improving energy efficiency is heat integration. This involves using the heat from hot process streams to heat cold process streams, reducing the need for external heating and cooling utilities. Heat Exchanger Networks (HEN) are designed and optimized for this purpose. Retrofit studies on existing plants have shown that adding even a single new heat exchanger can save a significant amount of energy. researchgate.net For example, one analysis indicated that a retrofit could save 16.9% of the total energy with a payback period of less than a year. researchgate.netsphinxsai.com

Internally Heat-Integrated Distillation Columns (HIDiC): This advanced form of heat integration uses the rectifying section of a distillation column, which operates at a higher pressure and temperature, as a heat source for the stripping section. researchgate.net This can lead to energy savings of up to 70% compared to conventional distillation columns. researchgate.net

Process Optimization: Optimization studies focus on adjusting operating parameters such as feed flow rates, reflux ratio, and reboiler heat duty to maximize product purity and conversion while minimizing energy consumption. usm.myresearchgate.net For instance, optimizing these parameters in a reactive distillation process for this compound can lead to a significant reduction in the required reboiler duty. usm.my

The following table provides an example of potential energy and cost savings from process optimization studies.

Optimization StrategyPotential Energy SavingPotential Utility Cost Reduction
Heat Exchanger Network (HEN) Retrofit16.9%-
Overall Process Energy Analysis33.5%38%

Data sourced from a 2020 study on the energy, economic, and environmental analysis of a this compound process. researchgate.netsphinxsai.com

This compound as a Surrogate Fuel for Biodiesel Combustion Research

Biodiesel is a renewable alternative to fossil diesel, but its complex composition of various fatty acid methyl esters makes detailed combustion studies challenging. To overcome this, surrogate fuels, which are simpler chemical mixtures that mimic the combustion properties of the real fuel, are used. researchgate.net

This compound is considered a valuable surrogate molecule for biodiesel combustion research. polyu.edu.hk It is the simplest methyl ester and can represent some of the fundamental chemical structures and reaction pathways that occur during the combustion of larger, more complex biodiesel molecules. polyu.edu.hk

Role in Combustion Modeling: Studying the oxidation and pyrolysis of this compound helps researchers to understand the low-temperature oxidation and ignition of biodiesel. polyu.edu.hkresearchgate.net The reactions of this compound radicals with oxygen are particularly important as they can either accelerate combustion through chain branching or inhibit it by forming more stable products. researchgate.net

Experimental Studies: this compound has been studied in various experimental setups, such as shock tubes, to investigate its soot formation tendencies under engine-like conditions. pnas.org These studies have shown that this compound produces significantly less soot compared to baseline fuels like ethylene (B1197577). pnas.org

While methyl butyrate (B1204436) has also been considered as a surrogate, studies have shown that its short-chain length does not accurately reproduce some key combustion characteristics of real biodiesel fuels. atamanchemicals.com In contrast, the study of this compound provides fundamental insights that are crucial for developing accurate kinetic models for biodiesel combustion. polyu.edu.hkresearchgate.net

Biological and Chemical Ecology Research Involving Methyl Acetate

Methyl Acetate (B1210297) as a Floral Semiochemical

Methyl acetate is recognized as a floral semiochemical, a chemical signal emitted by flowers that mediates ecological interactions. researchgate.net It is a volatile compound, and its efficacy as a signal is thought to depend on its profuse emission, attracting specialized insects that respond to high concentrations before the scent plume disperses. researchgate.netnih.gov

The identification of this compound in plant volatile emissions is primarily conducted using gas chromatography-mass spectrometry (GC-MS). nih.govchemicalbook.com For real-time quantification of emissions, proton transfer reaction-mass spectrometry (PTR-MS) is also employed. mdpi.comescholarship.org

Research has identified this compound as a rare but dominant component of the floral scent of certain plants. In the acuri palm (Attalea phalerata), this compound was found to be the almost exclusive constituent, comprising over 99.8% of the relative percentage in floral scent samples taken from both pistillate and staminate inflorescences. researchgate.netnih.govchemicalbook.com this compound emissions have also been observed from the foliage of other plants, such as the Mediterranean shrub Halimium halimifolium, with daytime emission rates of up to 0.5 nmol m⁻² s⁻¹. mdpi.com Studies on desiccating leaves of the California poplar (Populus trichocarpa) have also quantified this compound emissions, showing a variation based on leaf age. mdpi.complos.org

Table 1: Quantification of this compound Emissions from Various Plant Species

Plant SpeciesPlant PartConditionEmission Rate / AmountSource
Attalea phalerata (Acuri Palm)InflorescencesNormal flowering>99.8% of total floral scent volatiles researchgate.netchemicalbook.com
Halimium halimifoliumBranchesDaytimeUp to 0.5 nmol m-2 s-1 mdpi.com
Populus trichocarpa (California Poplar)Young LeavesDesiccation0.85 ± 0.37 µmol m-2 mdpi.complos.org
Mature Leaves0.72 ± 0.18 µmol m-2
Old Leaves0.48 ± 0.10 µmol m-2

The biosynthesis of this compound in plants is linked to acetyl coenzyme A (acetyl-CoA). nih.gov Studies using isotopically labeled pyruvate (B1213749) fed to branches demonstrated that the acetyl group of this compound derives from the C2 and C3 atoms of pyruvate, while the C1 atom is lost through decarboxylation. nih.gov This indicates that the formation of acetate esters like this compound is a potentially significant atmospheric source. nih.gov

Olfactory signaling is crucial for the reproductive biology of many plants, and this compound acts as a key attractant for both pollinators and herbivores. nih.govchemicalbook.com The fragrance-emitting inflorescences of plants like the acuri palm serve as reliable food sources, mating sites, and places for oviposition for various insects. researchgate.netnih.govchemicalbook.com

Pollinator Attraction: Field studies have demonstrated the effectiveness of this compound in attracting pollinating insects. In the Brazilian Cerrado, flight-interception traps baited with synthetic this compound successfully attracted beetle species associated with the inflorescences of Attalea phalerata. researchgate.netchemicalbook.com Among the attracted insects were the putative main pollinators of this palm, including weevils of the genus Andranthobius and sap beetles of the genus Mystrops. researchgate.netchemicalbook.com This specialized plant-beetle interaction highlights the critical role of this compound in the pollination of certain plant species. researchgate.net

Herbivore Attraction: The same this compound signal that attracts pollinators can also attract specialized herbivores. nih.gov Traps baited with this compound not only captured pollinators but also various palm borers, which are herbivorous beetles. researchgate.netchemicalbook.com These included the longhorn beetle Paratenthras martinsi, a species known to bore into the peduncular bracts of A. phalerata inflorescences, as well as the weevils Parisoschoenus sp. 1 and Belopoeus sp. 1. researchgate.netchemicalbook.comresearchgate.net This dual role demonstrates that a single floral semiochemical can mediate interactions with both mutualistic and antagonistic insects.

Table 2: Insects Attracted to this compound Emitted by Attalea phalerata

OrderFamilyGenus/SpeciesEcological RoleSource
ColeopteraNitidulidaeMystrops spp.Pollinator researchgate.netchemicalbook.com
-Pollinator
CurculionidaeAndranthobius spp.Pollinator
Parisoschoenus sp. 1, Belopoeus sp. 1Herbivore (Borer)
CerambycidaeParatenthras martinsiHerbivore (Borer)

Identification and Quantification of this compound Emission Profiles in Plants

Environmental Fate and Biotransformation Pathways in Ecosystems (Excluding Direct Toxicity Studies)

Once released into the environment, this compound is subject to several fate and transport processes. It is considered biodegradable and has a low potential for bioaccumulation in aquatic organisms, with an estimated bioconcentration factor (BCF) of 3. nih.govslchemtech.com

In aquatic systems, this compound is not expected to adsorb significantly to suspended solids and sediment. nih.gov Volatilization is considered an important environmental fate process. nih.gov The estimated volatilization half-life from a model river is 5 hours, and from a model lake, it is 5 days. nih.gov

The primary biotransformation pathway for this compound is hydrolysis. nih.gov This breakdown is rapid and is facilitated by non-specific carboxylic esterases found in blood and tissues, yielding methanol (B129727) and acetic acid. nih.goveuropa.eu

Microbial degradation also plays a key role in the environmental breakdown of this compound. Several bacterial strains, including those from the genus Pseudomonas, have been isolated that can utilize this compound as their sole source of carbon and energy. oup.comoup.com These bacteria possess an inducible, non-specific carboxyl esterase that hydrolyzes this compound into methanol and acetate. oup.comoup.com The resulting methanol and acetate are then metabolized further through pathways like the Krebs cycle and glyoxylate (B1226380) shunt. oup.comoup.com The enzyme responsible for this initial hydrolysis is known as this compound hydrolase (EC 3.1.1.114). wikipedia.org

Advanced Analytical Methodologies for Methyl Acetate Characterization in Research

Spectroscopic Techniques for In-Situ Reaction Monitoring (e.g., Fourier Transform Infrared Spectroscopy)

In-situ reaction monitoring is essential for understanding reaction kinetics, identifying transient species, and optimizing process parameters without disturbing the reaction system. Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-invasive technique for this purpose, allowing for real-time tracking of reactants, intermediates, and products in both gas and liquid phases.

FTIR spectroscopy operates by passing a beam of infrared radiation through a sample. The molecules within the sample absorb radiation at specific frequencies corresponding to their vibrational modes. This absorption pattern creates a unique spectral fingerprint, enabling the identification and quantification of different chemical species. In the context of methyl acetate (B1210297) research, in-situ FTIR has been applied to various reaction systems.

For instance, the acid-catalyzed synthesis of methyl acetate from methanol (B129727) and acetic anhydride (B1165640) can be monitored in real-time. remspec.com A study utilizing a high-temperature probe with a zinc sulfide (B99878) attenuated total reflectance (ATR) crystal tracked the reaction isothermally at 35°C. remspec.com The consumption of the reactant, acetic anhydride, and the formation of the product, this compound, were followed by monitoring their characteristic infrared peaks. remspec.com

Table 1: Characteristic Mid-IR Peaks for Monitoring this compound Synthesis This table is interactive. Click on the headers to sort.

Compound Characteristic Peak (cm⁻¹) Role
Acetic Anhydride 1830 Reactant
This compound 1230 Product

Data sourced from a study on methanolysis reaction monitoring. remspec.com

In catalytic research, in-situ FTIR is invaluable for elucidating reaction mechanisms on catalyst surfaces. Studies on the conversion of methanol to this compound over heterogeneous catalysts use this technique to identify adsorbed species and key intermediates. For example, in the methanol carbonylation reaction over a Cu-exchanged mordenite (B1173385) catalyst, time-resolved operando DRIFTS-MS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy coupled with Mass Spectrometry) was used to study the reaction at 200°C, helping to identify possible reaction intermediates. rsc.org Similarly, in the dehydrogenation of methanol to this compound over a Cu/Sn-β catalyst, in-situ FTIR experiments were conducted by collecting spectra at temperatures ranging from 25 to 300°C to explore the reaction pathway. ecnu.edu.cn

Atmospheric chemistry research also employs FTIR spectroscopy in smog chambers to study the oxidation of volatile organic compounds like this compound. acs.org For example, the Cl atom-initiated oxidation of this compound was studied in a chamber filled with N₂/O₂ at 700 Torr, allowing for the determination of product yields and reaction pathways under simulated atmospheric conditions. acs.orgacs.org

Mass Spectrometry Approaches for Product Analysis and Reaction Intermediates (e.g., Molecular-Beam Mass Spectrometry)

Mass spectrometry (MS) is a cornerstone for identifying and quantifying chemical species by measuring their mass-to-charge ratio. When coupled with techniques that allow for the sampling of reactive environments, such as molecular-beam sampling, it becomes a powerful tool for analyzing reaction products and detecting fleeting intermediates that are crucial to understanding reaction mechanisms.

Molecular-Beam Mass Spectrometry (MBMS) is particularly well-suited for studying gas-phase reactions like combustion and pyrolysis. In this technique, a small sample of gas is extracted from the reaction zone, forming a molecular beam. This beam travels through a series of differentially pumped vacuum chambers to the ion source of a mass spectrometer, minimizing collisions and preserving the chemical identity of reactive species like radicals and other intermediates.

MBMS has been extensively used to investigate the combustion and pyrolysis of this compound, which serves as a model compound for biodiesel fuels. acs.orgresearchgate.netdtic.mil These studies have provided significant insights into its decomposition pathways. Research has shown that the initial decomposition of this compound leads to the preferential formation of certain intermediates. For instance, in rich flames, the structure of this compound favors the production of formaldehyde (B43269). acs.org

One of the key findings from MBMS studies on this compound pyrolysis is the identification of ketene (B1206846) (CH₂CO) as a critical, highly reactive intermediate. researchgate.netpolyu.edu.hk While ketene is difficult to detect using other methods like infrared spectroscopy due to its high reactivity, MBMS allows for its direct observation. polyu.edu.hk Theoretical studies have complemented these experimental findings, elucidating the energy barriers for different reaction channels, such as the formation of ketene and methanol. polyu.edu.hk

Table 2: Key Intermediates in this compound Combustion Identified by MBMS This table is interactive. Click on the headers to sort.

Intermediate Species Chemical Formula Significance
Formaldehyde CH₂O Preferential product from this compound destruction. acs.org
Ketene CH₂CO Highly reactive intermediate identified in pyrolysis. researchgate.netpolyu.edu.hk
Methanol CH₃OH Product of a molecular decomposition pathway. researchgate.net
Methyl Radical CH₃ Formed via C-O bond cleavage. researchgate.net
Acetyl Radical CH₃CO -

Data compiled from various MBMS studies on this compound combustion. acs.orgresearchgate.netpolyu.edu.hk

The combination of MBMS with tunable vacuum ultraviolet (VUV) photoionization provides an additional layer of analytical power, allowing for isomer-specific detection of reaction intermediates, which is crucial for distinguishing between compounds with the same mass but different structures. acs.org This level of detail is essential for developing and validating comprehensive kinetic models that accurately describe the complex chemistry of this compound combustion. researchgate.net

Chromatographic Techniques for Complex Mixture Separation and Quantification (e.g., Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are indispensable for separating the components of complex mixtures, a common challenge in chemical analysis. Gas Chromatography (GC) is particularly effective for volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a robust method for both the separation and positive identification of individual components.

In a GC-MS system, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Different compounds travel through the column at different speeds based on their volatility and interaction with the stationary phase, leading to their separation. As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that can be used for identification by comparison to library spectra. chromatographyonline.com

GC-MS is a standard method for the routine analysis and quantification of this compound in various matrices. The National Institute for Occupational Safety and Health (NIOSH) provides a standardized method (Method 1458) for the determination of this compound in air samples, which involves collection on a solid sorbent tube, desorption with carbon disulfide, and subsequent analysis by GC with a Flame Ionization Detector (FID). keikaventures.com While this method uses an FID, GC-MS is frequently used for its superior specificity.

The utility of GC-MS extends to the analysis of complex product mixtures from industrial and research processes. For example, in the study of catalytic lignin (B12514952) depolymerization, which generates a wide array of compounds, GC-MS is the common analytical technique to profile the products. escholarship.orgrsc.org Although these mixtures are highly complex, the high separation efficiency of GC allows for the potential identification of products like this compound among hundreds of other compounds. escholarship.orgrsc.org

Furthermore, derivatization techniques can be employed to enhance the analysis of related compounds. For instance, a method for quantifying acetate in biological samples involves its alkylation to a propyl derivative, which is then analyzed by GC-MS. nih.gov This approach demonstrates the adaptability of GC-MS for quantifying precursors or degradation products of this compound.

Table 3: Example GC-MS Parameters for Acetate Analysis This table is interactive. Click on the headers to sort.

Parameter Specification
Column Phenomenex ZB-1701 (30 m × 0.25 mm × 0.25 µm)
Injection Mode Split
Carrier Gas Helium (He)
Inlet Temperature 280 °C
MS Mode Scan (mass range 30–150 AMU)

Parameters are from a method for quantifying acetate as its propyl derivative. nih.gov

The high sensitivity, reproducibility, and the availability of extensive mass spectral libraries make GC-MS a powerful and widely accessible tool for the separation and quantification of this compound in complex research and industrial samples. chromatographyonline.comnih.gov

Q & A

Q. How can methyl acetate be synthesized via acid-catalyzed esterification, and what experimental parameters must be controlled?

this compound is synthesized through the esterification of methanol and acetic acid using acid catalysts (e.g., sulfuric acid). Key parameters include:

  • Mole ratio : A stoichiometric excess of methanol (1.5:1 to 2:1) shifts equilibrium toward ester formation.
  • Temperature : Elevated temperatures (60–80°C) accelerate kinetics but require reflux to prevent volatilization.
  • Catalyst concentration : 1–5 wt% sulfuric acid optimizes reaction rate without excessive side reactions . Post-reaction, neutralization and distillation are used for purification.

Q. What methodology is used to determine the empirical formula of this compound from elemental composition data?

Steps include:

  • Convert mass percentages (e.g., 48.64% C, 8.16% H, 43.20% O) to molar ratios.
  • Divide each element’s mass by its atomic weight (C: 12.01, H: 1.008, O: 16.00).
  • Simplify ratios to the nearest whole numbers (C₃H₆O₂), yielding the empirical formula, which matches the molecular formula (C₃H₆O₂) due to its simple structure .

Q. How can liquid-liquid extraction (LLE) be optimized for this compound separation from aqueous mixtures?

A D-optimal design with factors like extraction solvent (ethyl acetate, methyl tert-butyl ether), solvent volume (10–30 mL), and extraction time (10–30 min) is used. Response surface methodology identifies optimal conditions, e.g., 20 mL ethyl acetate at 20 min, achieving >95% recovery .

Advanced Research Questions

Q. What variables critically influence the hydrolysis kinetics of this compound, and how are contradictions in rate data resolved?

Hydrolysis efficiency depends on:

VariableOptimal RangeImpact
Temperature50–70°CHigher temperatures increase rate but risk side reactions.
Catalyst (H₂SO₄)2–4 wt%Excess acid degrades product.
Water:this compound Ratio2:1–3:1Higher ratios drive equilibrium but dilute product .
Discrepancies in rate data often arise from unaccounted mass transfer limitations in heterogeneous systems.

Q. How are reactive distillation (RD) parameters optimized for this compound production?

Key design factors include:

  • Feed stage location : 12th–13th stages for optimal vapor-liquid contact.
  • Reflux ratio : 0.33–0.5 balances purity and energy consumption.
  • Catalyst packing : Ion-exchange resins (e.g., Amberlyst) enhance reaction-separation synergy. Simulations in Aspen Plus validate these parameters against experimental conversion rates (>99%) .

Q. What multiobjective optimization algorithms are effective for this compound processes, and how are trade-offs evaluated?

Nondominated Sorting Genetic Algorithm (NSGA-II) resolves trade-offs between yield, energy use, and purity. For simulated moving bed reactors (SMBR), Pareto fronts identify optimal feed flow rates (e.g., 2–4 mL/min) and switching times (8–12 min) to maximize conversion (85–92%) while minimizing solvent consumption .

Q. How does catalytic distillation improve this compound hydrolysis efficiency compared to batch reactors?

Catalytic distillation integrates reaction and separation, reducing equilibrium limitations. For example:

  • Side withdrawal stages : 6th stage removes methanol, shifting equilibrium.
  • Reactive stages : 10–15 stages with sulfonated zirconia catalysts achieve >94% conversion vs. 70–80% in batch systems .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Storage : Tightly sealed containers in cool (<25°C), ventilated areas, away from ignition sources.
  • PPE : Chemical-resistant gloves (e.g., nitrile), eye protection, and respiratory masks if ventilation is inadequate.
  • Spill management : Neutralize with sodium bicarbonate and absorb with inert materials .

Q. How do simulation models address discrepancies between theoretical and experimental reactive distillation outcomes?

Stage-to-stage models assuming vapor-liquid equilibrium (VLE) and reaction equilibrium often underestimate conversion by 5–10% due to non-ideal mixing. Incorporating efficiency factors (e.g., 0.8–0.9 for catalytic packing) improves alignment with experimental data .

Q. Why does saline extraction outperform conventional distillation in separating this compound-methanol mixtures?

Adding salts (e.g., CaCl₂) increases methanol’s polarity, reducing its solubility in this compound. At 20°C, 10 wt% CaCl₂ achieves a separation factor of 3.8 vs. 1.2 for distillation, minimizing energy use by 30–40% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.